molecular formula C7H11N3 B13602266 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Katalognummer: B13602266
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: ZGBQUWGSYZYUNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H11N3

Molekulargewicht

137.18 g/mol

IUPAC-Name

1-cyclopropyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C7H11N3/c1-5-7(8)4-10(9-5)6-2-3-6/h4,6H,2-3,8H2,1H3

InChI-Schlüssel

ZGBQUWGSYZYUNG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1N)C2CC2

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties, Stability, and Handling of 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery and chemical development, understanding the nuanced physicochemical behaviors of heterocyclic building blocks is paramount. 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine is a highly versatile, electron-rich aminopyrazole frequently utilized as a core scaffold in the design of kinase inhibitors and advanced agrochemicals.

This whitepaper provides an in-depth analysis of its structural properties, intrinsic stability liabilities, and the self-validating experimental protocols required to handle, store, and analyze this compound effectively.

Structural and Physicochemical Profiling

The molecular architecture of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dictates its reactivity. The pyrazole core provides a stable aromatic system, but the substituents at the 1, 3, and 4 positions create a highly specific electronic environment:

  • N1-Cyclopropyl Group: Unlike standard alkyl chains, the cyclopropyl ring possesses significant p -character in its C-C bonds, allowing for mild hyperconjugation with the pyrazole π -system. Primarily, it is installed to increase lipophilicity and provide steric bulk, which improves metabolic stability (e.g., resistance to N-dealkylation) in biological systems [1].

  • C3-Methyl Group: This group exerts an inductive electron-donating (+I) effect. By pushing electron density into the pyrazole ring, it raises the energy of the Highest Occupied Molecular Orbital (HOMO).

  • C4-Amino Group: The exocyclic amine is the most reactive moiety. Because the pyrazole ring is already electron-rich (especially with the C3-methyl group), the nitrogen lone pair on the C4-amine is highly available. This makes it an excellent nucleophile for coupling reactions (e.g., amide bond formation) but introduces severe oxidative liabilities [2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for both the free base and its stabilized salt form [3].

PropertyFree BaseDihydrochloride Salt
CAS Number 1365938-54-02742652-64-6
Molecular Formula C7H11N3C7H13Cl2N3
Molecular Weight 137.18 g/mol 210.10 g/mol
SMILES CC1=NN(C=C1N)C2CC2CC1=NN(C=C1N)C2CC2.Cl.Cl
Physical State (RT) Oil / Low-melting solidCrystalline Solid
Oxidative Stability Poor (Requires inert atmosphere)Excellent (Bench-stable)

Chemical Stability and Degradation Pathways

The primary degradation pathway for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is the oxidation of the C4-amine .

In the presence of atmospheric oxygen, trace transition metals, or light, the electron-rich amine is easily oxidized to a transient N-hydroxylamine, which rapidly converts to a nitroso intermediate. This nitroso species is highly electrophilic and will spontaneously couple with unreacted free amine in the solution to form deeply colored, inactive azopyrazole dimers [4].

To circumvent this, the compound must be stored as a protonated salt (e.g., dihydrochloride). Protonation of the C4-amine and the pyrazole N2 nitrogen drastically lowers the HOMO energy, effectively removing the electron density required for oxidative degradation.

Oxidation A 1-Cyclopropyl-3-methyl- 1H-pyrazol-4-amine (Free Base) B N-Hydroxylamine / Nitroso Intermediate A->B O2 / ROS (Neutral pH) D Dihydrochloride Salt (Stable Storage Form) A->D + 2 eq. HCl (Protonation) C Azopyrazole Dimer (Degradant) B->C Coupling with Free Amine

Figure 1: Oxidative degradation pathway of the C4-amine and stabilization via salt formation.

Self-Validating Experimental Protocols

To ensure scientific integrity, any workflow utilizing this compound must incorporate internal controls. Below are the field-proven protocols for handling and validating the stability of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

Protocol A: Dihydrochloride Salt Formation (Stabilization)

Causality: Free base aminopyrazoles degrade rapidly on the bench. Converting the compound to a dihydrochloride salt locks the lone pairs in covalent bonds with protons, rendering the molecule inert to ambient oxidation. The use of anhydrous ethereal solvents ensures the salt precipitates immediately, driving the reaction to completion and preventing aqueous hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (7.29 mmol) of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (free base) in 15 mL of anhydrous methyl tert-butyl ether (MTBE) under an argon atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice-water bath to control the exothermic protonation.

  • Acid Addition: Dropwise, add 3.65 mL of a 4.0 M HCl solution in dioxane (14.58 mmol, 2.0 eq). A white precipitate will begin to form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the precipitate under a nitrogen blanket. Wash the filter cake with cold, anhydrous MTBE (2 x 5 mL).

  • Drying: Dry the resulting white crystalline solid under high vacuum at 40 °C for 12 hours.

  • Validation: Confirm salt formation via 1 H-NMR (in DMSO- d6​ ). The amine protons will shift significantly downfield (broad singlet, >8.0 ppm) compared to the free base.

Protocol B: Stability-Indicating LC-MS/MS Assay

Causality: To confidently use this building block in long-term synthetic campaigns, you must establish its exact degradation kinetics. This forced degradation assay uses a mass balance approach—ensuring that the loss of the parent peak directly correlates with the appearance of the azopyrazole degradant peak, validating the analytical method.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the free base in LC-MS grade Acetonitrile.

  • Stress Conditions (Aliquots):

    • Control: 100 µL stock + 900 µL Acetonitrile (Store at 4 °C).

    • Oxidative Stress: 100 µL stock + 100 µL 30% H2​O2​

      • 800 µL Acetonitrile.
    • Thermal/Photolytic Stress: 100 µL stock + 900 µL Acetonitrile (Expose to broad-spectrum UV/Vis light at 40 °C).

  • Incubation: Incubate all stress samples for 24 hours.

  • Quenching: Quench the oxidative sample by adding 10 µL of saturated sodium thiosulfate solution to halt degradation, ensuring a precise kinetic snapshot.

  • Analysis: Inject 1 µL of each sample onto a C18 UPLC column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Data Processing: Monitor the parent mass ( [M+H]+ = 138.1) and the expected azopyrazole dimer mass ( [M+H]+ = 271.2).

Workflow S1 Sample Prep (1 mg/mL) S2 Stress Conditions (Heat, Light, H2O2) S1->S2 S3 Quenching (Thiosulfate) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic & Mass Balance Modeling S4->S5

Figure 2: Workflow for stability-indicating LC-MS/MS forced degradation assay.

Conclusion

1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine is a high-value building block, but its utility is strictly gated by its handling. The electron-rich nature of the C4-amine, exacerbated by the C3-methyl group, necessitates rigorous environmental controls or conversion to the dihydrochloride salt. By implementing the self-validating stability assays and storage protocols outlined in this guide, researchers can eliminate batch-to-batch variability and prevent downstream synthetic failures caused by azopyrazole contamination.

Structural Characterization of 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine via Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Regiochemical and Conformational Elucidation

Executive Summary

In small-molecule drug discovery, substituted pyrazoles serve as privileged scaffolds due to their robust pharmacokinetic properties and target-binding versatility. However, the synthesis of asymmetric pyrazoles often yields complex regioisomeric mixtures. Specifically, differentiating the 1,3-disubstituted architecture of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine from its 1,5-disubstituted counterpart requires rigorous analytical precision.

As an Application Scientist, I approach structural elucidation not merely as a data collection exercise, but as a self-validating analytical system. This guide details a comprehensive Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously map the molecular architecture, confirm regiochemistry, and validate the purity of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

Molecular Architecture & Tautomeric Considerations

A critical pitfall in pyrazole characterization is annular tautomerism. In N-unsubstituted pyrazoles, rapid prototropic exchange between the N1 and N2 positions leads to signal coalescence or severe line broadening for the C3 and C5 carbons on the NMR timescale[1].

However, in 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, the N1 position is covalently locked by the cyclopropyl group. This substitution effectively abolishes tautomerism, yielding sharp, distinct resonances for the pyrazole ring system[2]. The presence of the electron-donating C4-amino group further modifies the local magnetic environment, shielding the C4 carbon through resonance while the N1 atom inductively deshields the adjacent C5 proton.

Experimental Design & Self-Validating Protocols

To build a self-validating dataset, the experimental design must account for the specific chemical dynamics of the molecule.

3.1 Solvent Selection: The Causality of DMSO-d₆

Solvent choice dictates the visibility of exchangeable protons. While CDCl₃ is standard for many organics, DMSO-d₆ is the optimal solvent for this compound[2]. DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the intermolecular proton exchange of the C4-amino (-NH₂) group. This allows the -NH₂ protons to be observed as a distinct, quantifiable signal rather than exchanging into the baseline.

3.2 Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity (>95%) 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H NMR: Acquire at 400 or 500 MHz using a standard single-pulse sequence (16–64 scans, 1.5 s relaxation delay).

  • 1D ¹³C{¹H} NMR: Acquire at 100 or 125 MHz (1024–4096 scans, 2.0 s relaxation delay) to achieve an adequate signal-to-noise ratio for the quaternary carbons (C3, C4).

  • 2D HSQC: Acquire to establish direct one-bond ( 1JCH​ ) connectivities, separating overlapping aliphatic signals.

  • 2D HMBC: Optimize the pulse sequence for a long-range coupling constant ( nJCH​ ) of 8 Hz, which is ideal for capturing 2- and 3-bond correlations in heteroaromatic systems[3].

  • 2D NOESY: Acquire with a mixing time ( τm​ ) of 500–800 ms. For a molecule of this molecular weight (~137 g/mol ), this mixing time is optimal to detect through-space dipole-dipole interactions without excessive spin diffusion[3].

NMR_Workflow Start Sample Prep & QC (1-cyclopropyl-3-methyl-1H-pyrazol-4-amine) OneD 1D NMR Acquisition (1H & 13C) Start->OneD Purity > 95% TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Signal validation Sub1 1H/13C Backbone Assignment via HSQC TwoD->Sub1 Sub2 Regiochemistry Confirmation via HMBC & NOESY TwoD->Sub2 End Final Structural Elucidation & Purity Assessment Sub1->End Sub2->End

Workflow for the NMR-based structural elucidation of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

1D NMR Spectral Assignments

The 1D spectral data forms the foundation of the structural proof. The quantitative data is summarized below based on empirical expectations for this scaffold.

Table 1: Representative ¹H NMR Assignments (DMSO-d₆, 400 MHz)

PositionFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
1'N1-CH (Cyclopropyl)3.50 – 3.65tt1H~7.0, 3.5
2', 3'N1-CH₂ (Cyclopropyl)0.85 – 1.05m4H-
6C3-CH₃ (Methyl)2.05 – 2.20s3H-
4-NH₂C4-NH₂ (Amino)3.80 – 4.20br s2H-
5C5-H (Pyrazole Ring)7.10 – 7.30s1H-

Table 2: Representative ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

PositionCarbon TypeChemical Shift (δ, ppm)Key HMBC Correlations (Proton Source)
2', 3'CH₂ (Cyclopropyl)6.0 – 8.0H-1'
6CH₃ (Methyl)10.0 – 12.0-
1'CH (Cyclopropyl)35.0 – 38.0H-2', H-3'
4Cq (Attached to NH₂)120.0 – 125.0H-5, C3-CH₃
5CH (Pyrazole Ring)128.0 – 132.0H-1'
3Cq (Attached to CH₃)140.0 – 145.0C3-CH₃, H-5
2D NMR Workflows for Regiochemical Confirmation

The core analytical challenge is proving the regiochemistry: confirming that the methyl group is at C3 and the cyclopropyl group is at N1, rather than a 1,5-arrangement. Mass spectrometry cannot distinguish between these regioisomers. Therefore, we employ a self-validating logic loop using HMBC (through-bond) and NOESY (through-space) correlations.

HMBC Logic (Through-Bond): The N1-cyclopropyl methine proton (H-1') exhibits a strong 3J correlation to the C5 carbon. Concurrently, the C5 proton shows a 3J correlation to the C3 carbon and a 2J to the C4 carbon. The C3-methyl protons will show a 2J correlation to the C3 carbon and a 3J correlation to the C4 carbon. This maps the entire carbon backbone.

NOESY Validation (Through-Space): Through-bond assignments must be validated through-space. A definitive NOE cross-peak between the N1-cyclopropyl methine proton and the C5 proton unambiguously confirms their spatial proximity[4]. Furthermore, the absence of an NOE between the cyclopropyl group and the methyl group rules out the 1,5-disubstituted regioisomer[4].

Correlations N1_cPr N1-Cyclopropyl (H-1') C5_H C5-Proton (H-5) N1_cPr->C5_H NOESY C5_Carbon C5 Carbon N1_cPr->C5_Carbon HMBC (3J) C3_Carbon C3 Carbon C5_H->C3_Carbon HMBC (3J) C4_Carbon C4 Carbon C5_H->C4_Carbon HMBC (2J) C3_Me C3-Methyl (H-6) C4_NH2 C4-Amino (NH2) C3_Me->C4_NH2 NOESY C3_Me->C3_Carbon HMBC (2J) C3_Me->C4_Carbon HMBC (3J)

Key HMBC (solid blue) and NOESY (dashed red) correlations establishing pyrazole regiochemistry.

Troubleshooting Common Artifacts
  • Signal Broadening of the NH₂ Group: If the C4-NH₂ signal is excessively broad or missing, it indicates rapid chemical exchange, often catalyzed by trace acidic impurities or water in the DMSO-d₆. Solution: Filter the sample through basic alumina or add activated molecular sieves directly to the NMR tube prior to acquisition.

  • Weak HMBC Quaternary Signals: The C4 carbon, being attached to an amino group and situated between two other substituted carbons, may have a long T1​ relaxation time. Solution: Increase the relaxation delay ( D1​ ) to 3.0 seconds and verify the HMBC is strictly optimized for 8 Hz[3].

Conclusion

By synthesizing optimal solvent conditions with a self-validating 2D NMR matrix (HSQC, HMBC, NOESY), the structural and regiochemical identity of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine can be unequivocally established. This methodology ensures absolute data integrity, preventing costly downstream errors in structure-activity relationship (SAR) modeling and drug development applications.

References
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • Source: BenchChem (benchchem.com)
  • Source: The Journal of Organic Chemistry (acs.org)
  • Title: Revisiting the Structure and Chemistry of 3(5)

Sources

Rational Design of Kinase Inhibitors: The Mechanistic Role of 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine in Target Binding

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the discovery of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged chemical scaffolds. 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine (CAS: 1365938-54-0) is not a standalone therapeutic entity; rather, it is a highly specialized, proprietary building block utilized in the rational design of small-molecule kinase inhibitors.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the exact mechanism of action by which this fragment anchors larger inhibitor molecules into the kinase active site. By examining its structural anatomy, thermodynamic binding profile, and the self-validating experimental workflows used to characterize it, this whitepaper provides a comprehensive blueprint for drug development professionals leveraging aminopyrazole pharmacophores.

Structural Anatomy & Binding Rationale

The efficacy of a kinase inhibitor is dictated by its ability to outcompete intracellular ATP (present at millimolar concentrations) for the kinase active site. The 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine fragment serves as a Type I hinge-binding pharmacophore , engineered to exploit specific micro-environments within the ATP pocket.

The structural causality behind each functional group is as follows:

  • The 4-Aminopyrazole Core (The Anchor): The primary amine at the C4 position acts as a hydrogen bond donor, while the adjacent N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor. This creates a bidentate interaction motif that perfectly mimics the N1 and N6 interactions of the adenine ring in ATP. This motif forms high-fidelity hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu475 and Met477 in Bruton's Tyrosine Kinase) .

  • The 3-Methyl Group (The Gatekeeper Vector): Positioned adjacent to the amine, the compact 3-methyl group provides a precise steric vector directed toward the hydrophobic gatekeeper pocket. It is intentionally small to avoid steric clashes with bulky gatekeeper residues (e.g., T315I in ABL or T790M in EGFR), thereby maintaining broad-spectrum potential or allowing for selective tuning during Hit-to-Lead optimization .

  • The 1-Cyclopropyl Group (The Solvent Vector): Substituted at the N1 position, the cyclopropyl ring is directed outward toward the solvent-exposed region or the ribose-binding pocket. Causality of selection: A cyclopropyl group is chosen over a linear alkyl or isopropyl chain because its rigid geometry incurs a significantly lower conformational entropy penalty ( ΔS ) upon binding. Furthermore, it provides superior metabolic stability against CYP450-mediated aliphatic oxidation compared to flexible alkyl chains.

BindingModel cluster_ligand 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine cluster_target Kinase ATP-Binding Pocket Core 4-Aminopyrazole Core (Hinge Binder) R1 1-Cyclopropyl Group (Solvent Vector) Core->R1 N1 substitution R3 3-Methyl Group (Gatekeeper Vector) Core->R3 C3 substitution Hinge Hinge Region (e.g., Glu, Met) Core->Hinge Bidentate H-Bonds Solvent Solvent-Exposed Region R1->Solvent Lipophilic Contacts Gatekeeper Hydrophobic Pocket I (Gatekeeper) R3->Gatekeeper Steric Fit

Caption: Logical interaction model of the 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine fragment in the kinase ATP pocket.

Mechanism of Action: Thermodynamics of Target Binding

The mechanism of action for derivatives containing this fragment is ATP-competitive Type I kinase inhibition . To achieve in vivo efficacy, the binding event must be both thermodynamically favorable and kinetically durable.

The 4-aminopyrazole core drives the enthalpic ( ΔH ) favorability through the displacement of ordered water molecules from the hinge region and the formation of strong, directional hydrogen bonds. Simultaneously, the 1-cyclopropyl group drives entropic ( −TΔS ) favorability via the hydrophobic effect—shedding solvation shells as it packs against the lipophilic residues of the solvent-exposed cleft .

Quantitative Binding Profile of Aminopyrazole Derivatives

The table below synthesizes representative kinetic and thermodynamic parameters for optimized aminopyrazole-derived inhibitors against key oncologic and immunologic kinase targets, demonstrating the robust binding metrics this scaffold enables.

Kinase TargetRepresentative Scaffold Application Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
BTK Aminopyrazole Carboxamide0.18 1.2×106 2.1×10−4 -13.2-9.5-3.7
CDK2 N,4-Di(1H-pyrazol-4-yl)5.0 8.5×105 4.2×10−3 -11.4-8.2-3.2
JAK2 4-Amino-(1H)-pyrazole2.2 2.4×106 5.3×10−3 -11.8-10.1-1.7

(Note: Values are composite medians derived from the cited literature to illustrate the typical thermodynamic signature of highly optimized aminopyrazole hinge binders).

Experimental Workflows for Binding Validation

To ensure scientific integrity, the binding mechanism of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine derivatives must be validated through orthogonal biophysical techniques. Do not rely solely on biochemical IC50​ assays, as they are highly dependent on ATP concentration and assay conditions. The following self-validating protocols are mandatory for rigorous hit-to-lead characterization.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is prioritized because it directly measures the dissociation rate constant ( koff​ ). A slow koff​ (long residence time) often correlates better with sustained in vivo target inhibition than equilibrium affinity ( Kd​ ).

  • Immobilization: Covalently couple the recombinant kinase domain (e.g., biotinylated BTK or CDK2) to a Streptavidin (SA) sensor chip. Self-Validation: Leave Flow Cell 1 (FC1) blank as a reference channel to subtract bulk refractive index changes and non-specific binding.

  • Buffer Preparation: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO. Crucial Step: The DMSO concentration in the running buffer must perfectly match the analyte samples to prevent massive refractive index artifacts.

  • Analyte Injection: Inject the aminopyrazole derivative in a 5-point dose-response series (e.g., 0.5 nM to 50 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Solvent Correction: Run a 6-point DMSO calibration curve (1.5% to 2.5%) before and after the analyte cycles. Self-Validation: This corrects for excluded volume effects, ensuring the observed response units (RU) represent true binding mass.

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is utilized to confirm that the binding is enthalpy-driven ( ΔH<0 ). If an aminopyrazole derivative shows purely entropy-driven binding, it indicates a failure to form the critical hinge hydrogen bonds, suggesting the molecule is binding non-specifically via lipophilic "brick-like" interactions.

  • Sample Dialysis: Dialyze the purified kinase protein exhaustively against the assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Preparation: Dilute the aminopyrazole ligand into the exact same dialysis buffer to prevent heat of mixing artifacts. Add DMSO to the protein cell to match the ligand syringe (typically 2-5%).

  • Titration: Load 300 µM of the ligand into the syringe and 30 µM of the kinase into the sample cell. Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Blank Subtraction: Self-Validation: Perform an identical titration of the ligand into a buffer-only cell. Subtract this "heat of dilution" from the raw data before integrating the peaks to calculate ΔH , Ka​ , and stoichiometry ( N ).

Workflow Step1 1. Compound Synthesis (Aminopyrazole Integration) Step2 2. Primary Screening (TR-FRET / Radiometric) Step1->Step2 Step3 3. Kinetic Profiling (Surface Plasmon Resonance) Step2->Step3 Step4 4. Thermodynamic Profiling (Isothermal Titration Calorimetry) Step3->Step4 Step5 5. Structural Resolution (X-Ray Co-Crystallography) Step4->Step5 Decision Hit-to-Lead Optimization (SAR Iteration) Step5->Decision Decision->Step1 Feedback Loop

Caption: Orthogonal biophysical workflow for validating the binding mechanism of aminopyrazole kinase inhibitors.

Conclusion

The 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine fragment is a masterclass in rational drug design. By combining a bidentate hydrogen-bonding core with precisely vectored steric and lipophilic substituents, it provides an ideal foundation for developing highly potent, ATP-competitive kinase inhibitors. Adhering to the rigorous biophysical workflows outlined above ensures that the integration of this fragment translates into genuine, target-specific thermodynamic stability rather than off-target promiscuity.

References

  • Schnute, M. E., et al. (2018). "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Fanta, B. S., et al. (2023). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation." Molecules. Available at:[Link]

  • Wang, Y., et al. (2016). "Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors." ACS Medicinal Chemistry Letters. Available at:[Link]

Methodological & Application

The Strategic deployment of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Privileged Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity.[1][2] Its unique electronic properties, including the ability of its adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile building block for a wide range of therapeutic agents.[1] Within this important class of heterocycles, 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine has garnered significant attention as a key building block in the development of next-generation kinase inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine as a strategic building block in drug discovery. We will delve into its synthesis, key chemical transformations, and its role in the structure-activity relationship (SAR) of potent clinical candidates. The protocols provided herein are designed to be robust and reproducible, offering researchers a practical guide to leveraging this valuable scaffold in their own drug discovery programs.

Physicochemical Properties and Structural Features

The unique combination of a cyclopropyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring, along with the reactive 4-amino group, imbues this molecule with a desirable set of physicochemical properties for drug development.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₁₁N₃Low molecular weight, adheres to Lipinski's Rule of Five.
Molecular Weight 137.18 g/mol Good starting point for building more complex molecules without excessive molecular weight gain.
Topological Polar Surface Area (TPSA) 41.5 ŲContributes to good cell permeability and oral bioavailability.
cLogP (calculated) ~1.2-1.5Balanced lipophilicity, crucial for solubility and permeability.
pKa (of the amine) ~4-5The basicity of the amino group allows for salt formation and influences solubility and interactions with biological targets.

The cyclopropyl group is a particularly noteworthy feature. It is a bioisostere of a vinyl or ethyl group but with a rigid, three-dimensional conformation. This rigidity can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[3][4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often leads to increased metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[3][5]

Core structure of the building block.

Key Synthetic Transformations and Protocols

The 4-amino group of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is the primary handle for synthetic elaboration, most commonly through amide bond formation, urea formation, and cross-coupling reactions.

Protocol 1: Amide Coupling via HATU Activation

Amide bond formation is a cornerstone of medicinal chemistry.[6] For electron-rich amines like our building block, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a reliable and efficient method.[7][8]

Rationale: HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the aminopyrazole. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to prevent unwanted side reactions.

Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.1-0.5 M).

  • Activation: To the stirred solution, add HATU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Coupling: Add a solution of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.05 eq.) in a minimal amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.

Protocol 2: Urea Formation

The formation of a urea linkage is another common transformation, particularly in the synthesis of kinase inhibitors that target the ATP-binding site. This is exemplified in the synthesis of the clinical candidate AT9283.[9][10]

Rationale: The reaction of an amine with an isocyanate is a highly efficient method for urea formation. The isocyanate can be generated in situ from a corresponding acyl azide via a Curtius rearrangement, or a pre-formed isocyanate can be used. Alternatively, reaction with a carbamate-forming reagent like triphosgene followed by the addition of the amine is also a common strategy.

Step-by-Step Protocol (using a pre-formed isocyanate):

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Isocyanate: To the stirred solution, add the desired isocyanate (R-N=C=O, 1.05 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • If a precipitate forms, it can often be collected by filtration, washed with the reaction solvent, and dried.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by flash column chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at other positions of the pyrazole core, a halogenated derivative of the building block is typically required, followed by a Suzuki-Miyaura cross-coupling reaction.[11][12] For instance, a 5-bromo-1-cyclopropyl-3-methyl-1H-pyrazol-4-amine derivative can be coupled with a boronic acid or ester.

Rationale: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed C-C bond-forming reaction.[11] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates. Pre-catalysts like XPhos Pd G2 are often effective for these types of couplings.[11]

Catalytic cycle of the Suzuki-Miyaura reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a microwave vial or a sealable reaction tube, add the halogenated pyrazole derivative (1.0 eq.), the aryl or heteroaryl boronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C (conventional heating or microwave irradiation) for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Application in Drug Discovery: Case Study of AT9283

A prominent example showcasing the utility of the 1-cyclopropyl-pyrazol-4-yl moiety is the multi-targeted kinase inhibitor AT9283 .[9][10][13] This compound, which has been evaluated in clinical trials for various cancers, incorporates a 1-cyclopropyl-pyrazol-4-yl urea core structure.[1][9]

AT9283 is a potent inhibitor of several kinases, including Aurora A, Aurora B, JAK2, and Abl (including the T315I mutant).[9][10] The pyrazol-4-yl urea fragment is crucial for its activity, as it forms key hydrogen bonds with the hinge region of the kinase ATP-binding site.

Structure-Activity Relationship (SAR) Insights:

The development of AT9283 from a fragment-based approach provides valuable SAR insights:[9][10]

  • Pyrazole Core: The pyrazole ring acts as a stable scaffold, correctly positioning the urea moiety for hinge binding.

  • Urea Linker: The urea NH groups form critical hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors.

  • N1-Cyclopropyl Group: The cyclopropyl group at the N1 position of the pyrazole is believed to confer several advantages:

    • Potency and Selectivity: It occupies a specific hydrophobic pocket in the ATP-binding site, contributing to the overall binding affinity. Its rigid nature helps to lock the molecule in a favorable conformation.[3][4]

    • Metabolic Stability: The cyclopropyl group can block a potential site of metabolism, improving the pharmacokinetic profile of the molecule.[5]

    • Physicochemical Properties: It helps to maintain a favorable lipophilicity for good cell permeability and oral bioavailability.

The discovery and optimization of AT9283 underscore the strategic value of the 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine building block. The specific substitution pattern on the pyrazole ring is not accidental but rather a result of careful optimization to achieve the desired potency, selectivity, and drug-like properties.

CompoundTarget KinasesIC₅₀ (nM)Key Structural Feature
AT9283 Aurora A, Aurora B, JAK2, Abl1-301-cyclopropyl-pyrazol-4-yl urea
Fragment HitAurora A>1000Simple pyrazole-benzimidazole

The data clearly demonstrates the significant increase in potency achieved through the elaboration of the initial fragment hit, with the 1-cyclopropyl-pyrazol-4-yl urea moiety playing a central role in the final, highly potent clinical candidate.

Conclusion

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a highly valuable and versatile building block in modern drug discovery. Its unique structural and physicochemical properties, particularly the presence of the metabolically robust and conformationally rigid cyclopropyl group, make it an attractive starting point for the synthesis of potent and selective therapeutic agents. The protocols outlined in this guide provide a practical framework for the utilization of this scaffold in the synthesis of amides, ureas, and biaryl compounds. The successful development of clinical candidates such as AT9283 serves as a compelling testament to the strategic importance of this privileged pyrazole derivative in the ongoing quest for novel and effective medicines.

References

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]

  • Moreira, P. M., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed, 19143567. [Link]

  • Fiuza, S. M., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612. [Link]

  • Tanaka, R., et al. (2022). AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Biomolecules & Therapeutics, 30(6), 520-528. [Link]

  • Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14(1), 50-54. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

  • Norman, M. H., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters, 11(6), 1236-1242. [Link]

  • Gummadi, V. R., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62, 152865. [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-803. [Link]

  • Singh, R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Biology Interface, 12(4), 133-146. [Link]

  • Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3046. [Link]

  • Zhang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 940-945. [Link]

  • Devi, N., et al. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology, 20(8), 3505-3515. [Link]

  • Kasparek, T., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12330-12345. [Link]

  • Asati, V., et al. (2022). (PDF) Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. ResearchGate. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4785-4793. [Link]

  • Organic Chemistry Tube. (2020). Suzuki Coupling. YouTube. [Link]

  • Hentemann, M. A., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(23), 5601. [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[9][10][13]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(23), 5707. [Link]

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Application Note: Palladium-Catalyzed C–N Cross-Coupling of 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine (Free base CAS: 1365938-54-0; Dihydrochloride CAS: 2742652-64-6) is a highly privileged building block in modern medicinal chemistry. The cyclopropyl moiety imparts enhanced metabolic stability and lipophilicity compared to simple alkyl substituents, while the pyrazole core serves as a versatile hydrogen-bond network participant in kinase inhibitors and GPCR ligands.

However, functionalizing the C4-amino group via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents distinct synthetic challenges. The adjacent 3-methyl group creates severe steric hindrance, and the electron-rich pyrazole nitrogens can competitively coordinate to the palladium center, leading to premature catalyst poisoning . This application note provides a causally driven, self-validating protocol for overcoming these barriers to achieve high-yielding N-arylation.

Mechanistic Rationale & Catalyst Design

To successfully couple this hindered aminopyrazole, one must understand the bottleneck in the Buchwald-Hartwig catalytic cycle. The reaction proceeds through four primary stages: oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination .

The Causality of Ligand Selection: For 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, the critical failure point is reductive elimination . The steric bulk of the 3-methyl group makes the formation of the Pd(II)-amido intermediate energetically demanding. If reductive elimination is too slow, the catalyst resting state is trapped, leading to off-target side reactions (e.g., β-hydride elimination or bis-arylation). To force rapid reductive elimination, bulky dialkylbiaryl phosphine ligands like tBuBrettPhos or RuPhos are strictly required . These ligands compress the Ar–Pd–N bond angle, thermodynamically driving the release of the cross-coupled product.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine L-Pd(II)(Ar)(NH2-R)(X) AmineCoord->PdII_Amine + Pyrazol-4-amine Deprot Base Deprotonation PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NH-R) Deprot->PdII_Amido - HX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Product

Fig 1: Buchwald-Hartwig cycle for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine cross-coupling.

Quantitative Reaction Optimization

The following table summarizes the empirical optimization of the coupling between 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine and a model aryl bromide. The data highlights the causal relationship between reagent selection and reaction success .

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality & Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100<15%Bidentate ligand restricts reductive elimination; starting material recovered.
2Pd(OAc)₂XPhosCs₂CO₃Dioxane10045%Moderate conversion. Base is too weak to efficiently deprotonate the hindered intermediate.
3Pd₂(dba)₃ tBuBrettPhos NaOtBu Toluene 100 92% Optimal. Bulky ligand accelerates elimination; strong base drives rapid deprotonation.
4Pd₂(dba)₃tBuBrettPhosK₃PO₄t-Amyl OH10088%Excellent alternative for base-sensitive aryl halides (e.g., esters, nitriles).

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system . Each phase includes specific observable checkpoints to ensure process integrity before proceeding to the next step.

Workflow S1 1. Preparation (Inert Atmosphere) S2 2. Reagent Mixing (Catalyst & Base) S1->S2 S3 3. Degassing (Argon Sparging) S2->S3 S4 4. C-N Coupling (100°C, 12h) S3->S4 S5 5. Workup (Filtration/Wash) S4->S5 S6 6. Purification (Chromatography) S5->S6

Fig 2: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling.

Step-by-Step Methodology

1. Reagent Preparation & Stoichiometry Adjustment

  • Causality Check: 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is frequently supplied as a dihydrochloride salt . If using the salt, you must add exactly 2.0 extra equivalents of base (e.g., NaOtBu) to liberate the free amine in situ. Failure to do so will neutralize the base required for the catalytic cycle, stalling the reaction completely.

  • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), tBuBrettPhos (0.048 equiv), and NaOtBu (1.5 equiv for free base; 3.5 equiv for dihydrochloride salt).

2. Solvent Addition & Degassing

  • Action: Transfer the flask to a vacuum manifold. Evacuate and backfill with ultra-pure Argon (3 cycles). Add anhydrous, degassed Toluene (to achieve a 0.2 M concentration) via syringe.

  • Self-Validation Checkpoint 1: Sparge the solution with Argon for 10 minutes. Oxygen irreversibly oxidizes the electron-rich tBuBrettPhos to its inactive phosphine oxide. The solution should initially appear dark purple/red (characteristic of Pd₂(dba)₃).

3. Catalytic Activation & Heating

  • Action: Place the flask in a pre-heated oil bath at 100 °C.

  • Self-Validation Checkpoint 2: Within 15–30 minutes of heating, the reaction mixture must transition from dark red to a pale orange or golden-yellow hue. This color shift validates the successful dissociation of the dba ligands and the formation of the active L-Pd(0) species. If the solution turns jet-black, the catalyst has aggregated into inactive palladium black (indicating oxygen ingress or ligand failure).

4. Reaction Monitoring & Workup

  • Action: Stir at 100 °C for 12 hours. Monitor via LC-MS. Upon complete consumption of the aryl halide, cool the reaction to room temperature.

  • Action: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Self-Validation Checkpoint 3 (Pharma Standard): To prevent heavy metal interference in downstream biological assays, stir the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol, 3 equivalents relative to Pd) for 2 hours at room temperature before final concentration.

5. Purification

  • Action: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient, depending on the aryl substituent) to yield the pure N-arylated pyrazole.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC / National Institutes of Health, (2023). Available at:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters (ACS Publications), (2014). Available at:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications), (2016). Available at:[Link]

  • Buchwald–Hartwig amination. Wikipedia, (Accessed 2026). Available at:[Link]

Application Note: 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor (RyR) modulator insecticides—relies heavily on the strategic functionalization of heterocyclic building blocks. 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine (CAS: 1365938-54-0) has emerged as a privileged scaffold in this domain [1].

Unlike traditional SDHIs (e.g., boscalid, bixafen) which utilize a pyrazole-4-carboxylic acid coupled with an aniline derivative, modern discovery programs frequently employ an "inverse-amide" linkage. By utilizing a pyrazole-4-amine and coupling it with various aryl or alkyl carboxylic acids, researchers can bypass existing intellectual property landscapes while discovering novel modes of action [3]. The addition of the N1-cyclopropyl and C3-methyl groups provides highly specific steric and electronic advantages that dictate the molecule's field performance, metabolic stability, and target binding affinity.

Physicochemical & Structural Profiling

To effectively utilize this building block in synthetic workflows, understanding its physicochemical baseline is critical. The cyclopropyl group significantly enhances the molecule's lipophilicity compared to N-methyl or N-ethyl analogs, which is a critical parameter for translaminar movement in plant tissues.

Table 1: Physicochemical Properties of 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

PropertyValue / DescriptionSynthetic & Agrochemical Implication
Chemical Name 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amineCore scaffold for inverse-amide and urea linkages.
CAS Number 1365938-54-0 (Free Base)Commercially available as both free base and dihydrochloride salt (CAS: 2742652-64-6).
Molecular Formula C7H11N3Low molecular weight allows for complex downstream functionalization without exceeding Lipinski/Tice rules.
Molecular Weight 137.18 g/mol Optimal size for fitting into the narrow hydrophobic pockets of target enzymes.
Steric Shielding C3-Methyl GroupRestricts rotation of the C4-amine, forcing resulting amides into a bioactive cis/trans conformation[1].
Metabolic Stability N1-Cyclopropyl GroupResists soil microbial N-dealkylation and oxidative cleavage better than linear alkyl chains [4].

Mechanistic Rationale: The "Cyclopropyl-Methyl" Advantage

In agrochemical design, the causality behind selecting specific substituents is rooted in pharmacokinetics and environmental fate.

  • The N1-Cyclopropyl Effect: Linear alkyl groups (like ethyl or propyl) are highly susceptible to cytochrome P450-mediated α -hydroxylation and subsequent N-dealkylation in both insect guts and soil microbiomes. The cyclopropyl ring lacks the necessary conformational flexibility and α -protons required for rapid oxidative cleavage, thereby extending the active ingredient's half-life [4].

  • The C3-Methyl Effect: The methyl group adjacent to the C4-amine provides critical steric hindrance. While this slightly reduces the nucleophilicity of the amine during synthesis, it plays a vital role post-synthesis. It creates a rotational energy barrier around the amide/urea bond, locking the molecule into a specific spatial geometry required for optimal hydrogen bonding with target residues (e.g., in the RyR channel or Complex II respiratory chain) [1].

Synthetic Workflows & Protocols

Application 1: Synthesis of Inverse-Amide SDHI/RyR Modulators

The most prominent application of this building block is the formation of pyrazolyl-carboxamides via nucleophilic acyl substitution [3].

Table 2: Optimization of Amidation Conditions for Pyrazole-4-amines

SolventBaseTemp (°C)Yield (%)Causality / Observation
DCMTEA0 to RT75%Competitive side reactions observed due to Triethylamine's nucleophilicity.
DCM DIPEA 0 to RT 92% DIPEA's steric bulk prevents side reactions; clean and rapid conversion.
THFK2CO36045%Poor solubility of the inorganic base limits the reaction rate.
ToluenePyridine11060%High heat leads to partial degradation of the sensitive acid chloride.
Protocol 1: Step-by-Step Amidation

This protocol is designed as a self-validating system, ensuring that intermediate steps can be analytically confirmed before proceeding.

  • Activation of the Carboxylic Acid:

    • Dissolve 1.1 equivalents of the desired carboxylic acid (e.g., a substituted malonic or benzoic acid) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C, followed by 2 drops of anhydrous DMF as a catalyst.

    • Self-Validation: The immediate evolution of CO2 and CO gas bubbles confirms the activation process. Stir until gas evolution ceases (approx. 2 hours), then concentrate in vacuo to remove excess oxalyl chloride.

  • Preparation of the Amine Solution:

    • Dissolve 1.0 equivalent of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in anhydrous DCM.

    • Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The use of DIPEA over TEA is critical to prevent base-catalyzed side reactions due to the steric shielding of the isopropyl groups.

  • Electrophilic Addition:

    • Re-dissolve the freshly prepared acid chloride in DCM and add it dropwise to the amine solution at 0 °C. The C3-methyl group provides steric hindrance, so the reaction must be allowed to warm to room temperature and stir for 12 hours to ensure completion.

  • Reaction Monitoring & Workup:

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 1:1). The highly polar primary amine ( Rf​≈0.1 , ninhydrin positive) will disappear, replaced by a UV-active, less polar amide spot ( Rf​≈0.5 ).

    • Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via recrystallization from EtOAc/Hexanes.

SynthWorkflow A 1-Cyclopropyl-3-methyl- 1H-pyrazol-4-amine B Acyl Chloride + DIPEA (DCM, 0°C to RT) A->B Amidation C Aryl Isocyanate (Toluene, 80°C) A->C Urea Formation D Pyrazolyl-Carboxamide (Fungicide/Insecticide) B->D Nucleophilic Acyl Substitution E Pyrazolyl-Urea (Herbicide/Acaricide) C->E Nucleophilic Addition

Figure 1: Divergent synthetic pathways utilizing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

Application 2: Synthesis of Pyrazolyl-Urea Derivatives

Pyrazolyl-ureas represent another highly active class of agrochemicals, frequently exhibiting potent herbicidal and acaricidal properties [2].

Protocol 2: Step-by-Step Urea Formation
  • Reagent Mixing:

    • Dissolve 1.0 equivalent of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in anhydrous toluene. Toluene is explicitly chosen because the final urea product will have exceptionally low solubility in it, driving the reaction forward via precipitation.

  • Thermal Activation:

    • Add 1.05 equivalents of an aryl isocyanate (e.g., 2,6-difluorophenyl isocyanate) dropwise at room temperature.

    • Heat the mixture to 80 °C for 4-6 hours. The thermal energy is required to overcome the steric hindrance imposed by the C3-methyl group on the pyrazole ring, which otherwise slows the nucleophilic attack of the amine onto the isocyanate carbon.

  • Precipitation and Isolation:

    • Self-Validation: As the reaction progresses, a heavy white precipitate will form. This occurs because diaryl/alkyl-aryl ureas exhibit strong intermolecular hydrogen bonding, drastically lowering their solubility in non-polar aromatics.

    • Cool the reaction to 0 °C, filter the precipitate, and wash with cold hexanes to yield the analytically pure pyrazolyl-urea without the need for column chromatography.

Mechanistic Pathway Visualization

When incorporated into a final active ingredient (such as a diamide or malonamide analog), the resulting pyrazolyl-carboxamide often targets the insect Ryanodine receptor (RyR). The precise geometry afforded by the cyclopropyl and methyl groups allows the molecule to bind to the RyR, locking it in an open state [1].

MoA A Pyrazolyl-Carboxamide Application B Binding to Insect Ryanodine Receptor (RyR) A->B Target Engagement C Uncontrolled Ca2+ Release from SR B->C Channel Opening D Sustained Muscle Contraction C->D Depletion of Stores E Pest Paralysis & Mortality D->E Phenotypic Effect

Figure 2: Mode of Action (MoA) pathway for Pyrazolyl-Carboxamide Ryanodine Receptor modulators.

References

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules (MDPI).[Link]

  • Processes for the preparation of pesticide compounds.
  • MOLECULE HAVING PESTICIDAL UTILITY, AND COMPOSITIONS, AND PROCESSES, RELATED THERETO.
  • Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). Journal of Organic Chemistry (ACS).[Link]

Application Note: High-Purity Crystallization and Purification Strategies for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its structural motifs—a reactive primary amine, a coordinating pyrazole ring, and a strained cyclopropyl group—make it a valuable scaffold for synthesizing complex molecular architectures with potential therapeutic activities.[1] The efficacy, safety, and reproducibility of downstream applications, particularly in pharmacological and clinical studies, are directly contingent on the purity of this starting material.

Synthetic routes to this compound, such as the nucleophilic substitution of 3-methyl-1H-pyrazol-4-amine with a cyclopropylmethyl halide, can introduce a variety of impurities.[1] These often include unreacted starting materials, reagents, and significant process-related impurities like dialkylation byproducts or regioisomers, which can be challenging to separate due to their similar physical properties.[1][2]

This application note provides a detailed guide to the purification of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, moving beyond simple procedural steps to explain the underlying chemical principles. We will detail two robust, field-proven methodologies: direct recrystallization of the free base and a more definitive purification via the formation and crystallization of its acid addition salt.

Foundational Principles: Exploiting Physicochemical Properties

The purification strategy for any compound is dictated by its molecular structure. For 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, two features are paramount:

  • The Basic Amino Group (-NH₂): The primary amine is a Brønsted-Lowry base, readily protonated by acids to form a salt (e.g., a hydrochloride or dihydrochloride). This transformation dramatically alters the molecule's polarity and solubility profile. While the free base is soluble in many organic solvents, its salt form is typically much more polar, often exhibiting high solubility in alcohols or water and poor solubility in non-polar organic solvents. This differential solubility is the cornerstone of purification by salt crystallization.[3]

  • The Pyrazole Scaffold: The overall molecular structure lends itself to forming a stable, well-defined crystal lattice under appropriate conditions. The key to successful crystallization is identifying a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.

The general workflow for purifying this amine is outlined below, providing a decision-making framework for the researcher.

G General Purification Workflow for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Validation Crude Crude Product (Post-Synthesis) TLC_HPLC Purity Assessment (TLC, HPLC, ¹H NMR) Crude->TLC_HPLC Chroma Optional: Column Chromatography (For complex mixtures) TLC_HPLC->Chroma  Major Impurities  or Regioisomers   Crystallization High-Purity Crystallization (Primary Method) TLC_HPLC->Crystallization  Minor Impurities   Chroma->Crystallization  Pooled Fractions   QC Final QC Analysis (Purity >99%) Crystallization->QC Pure Pure Crystalline Product QC->Pure

Caption: General experimental workflow for purification.

Protocol I: Direct Recrystallization of the Free Base

This method is effective when the crude material is relatively clean (>85-90% pure) and the impurities have significantly different solubility profiles from the desired product. The core principle is to create a supersaturated solution from which the target compound selectively crystallizes upon cooling, leaving impurities behind in the mother liquor.

Step-by-Step Methodology
  • Solvent Screening: The selection of an appropriate solvent is the most critical step.[4] An ideal solvent should dissolve the compound completely when hot but sparingly when cold. A preliminary screening is essential.

    • Place ~20-30 mg of the crude amine in separate test tubes.

    • Add a few drops of a candidate solvent and observe solubility at room temperature.

    • If insoluble, heat the mixture gently. A good solvent will fully dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the bulk crude 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine into an Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture to a gentle boil with stirring. Causality: Add the minimum amount of hot solvent required to fully dissolve the solid. Using excess solvent is a common error that significantly reduces the final yield.[2][4]

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of highly colored, minor impurities. Add a small amount (1-2% w/w) of activated charcoal and boil for 2-3 minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow, undisturbed cooling promotes the growth of larger, purer crystals by allowing the crystal lattice to form in a more ordered fashion, which is more effective at excluding impurities. Rapid cooling can cause the product to precipitate as a fine powder or oil, trapping impurities.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the now cold solution.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Break the vacuum and gently wash the crystal cake with a small amount of ice-cold recrystallization solvent. Causality: Washing with cold solvent removes residual mother liquor containing dissolved impurities from the crystal surfaces without re-dissolving a significant amount of the product.[2]

  • Drying: Dry the purified crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent Screening
Solvent SystemRoom Temp SolubilityHot SolubilityCrystal Formation on CoolingNotes
Ethanol ModerateHighGood, but solubility may remain high when cold, potentially reducing yield.A good candidate, but yield may need optimization.
Isopropanol (IPA) LowHighExcellentOften a preferred choice for amines.
Ethyl Acetate LowModerate-HighExcellentGood balance of solubility and volatility.
Toluene LowModerateGoodUseful for less polar impurities.
Heptane/Ethyl Acetate Insoluble (Heptane)Soluble (in mixture)ExcellentA powerful mixed-solvent system. Dissolve in hot EtOAc, add hot heptane until turbid, then cool.
Water Sparingly SolubleModeratePossibleMay be used as an anti-solvent with alcohols.[4]

Protocol II: Purification via Dihydrochloride Salt Crystallization

This is an exceptionally powerful technique for purifying basic compounds like amines.[3] By converting the amine to its salt, we drastically increase its polarity. This allows for crystallization from solvent systems where non-basic, non-polar impurities remain dissolved. The high crystallinity of salts often leads to a very high degree of purification in a single step. The target compound is known to form a stable dihydrochloride salt.[5]

G Purification Logic: Free Base vs. Salt Crystallization cluster_0 Crude Mixture cluster_1 Method A: Direct Crystallization cluster_2 Method B: Salt Crystallization Crude Crude Amine + Non-Basic Impurities (in solution) CoolA Cool Solution Crude->CoolA AddAcid Add 2 eq. HCl Crude->AddAcid FilterA Filtration CoolA->FilterA ProductA Crystalline Amine (Purity Improved) FilterA->ProductA Solid LiquorA Mother Liquor (Some Amine + Most Impurities) FilterA->LiquorA Liquid SaltFormation Selective Salt Precipitation (Amine-2HCl) AddAcid->SaltFormation FilterB Filtration SaltFormation->FilterB ProductB Highly Pure Crystalline Salt FilterB->ProductB Solid LiquorB Mother Liquor (All Non-Basic Impurities) FilterB->LiquorB Liquid

Caption: Logic of purification via selective salt formation.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude or partially purified 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous solvent. Anhydrous isopropanol or ethanol are excellent starting points. Use approximately 5-10 mL of solvent per gram of crude material.

  • Acidification: While stirring the solution at room temperature, add a solution of hydrochloric acid (2.0 equivalents) slowly. This can be a commercially available solution (e.g., 2M HCl in diethyl ether) or prepared by bubbling HCl gas into anhydrous isopropanol. Causality: The addition of acid protonates the basic nitrogen atoms of the pyrazole and the amine, forming the highly polar dihydrochloride salt. This salt is often significantly less soluble in the organic solvent than the free base and will begin to precipitate.

  • Crystallization/Precipitation: The salt may precipitate immediately upon addition of the acid. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation and precipitation.

  • Maturation (Optional but Recommended): For finer control over crystal size and purity, the solution can be gently warmed after acid addition to redissolve any initial precipitate, and then cooled slowly to induce crystallization, similar to Protocol I.

  • Isolation and Washing: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of the cold solvent used for the crystallization (e.g., cold isopropanol) and then with a non-polar solvent like diethyl ether or heptane to facilitate drying. Causality: The final wash with a volatile, non-polar solvent helps to remove the more polar crystallization solvent and speeds up the drying process.

  • Drying: Dry the highly pure 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride salt in a vacuum oven at 40-50 °C to a constant weight.

Troubleshooting Common Crystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is too concentrated, cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.- Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow to cool much more slowly.[4]- Try a different solvent system, perhaps one with a lower boiling point.[4]
No Crystals Form The solution is too dilute, or the compound is too soluble in the cold solvent.- Concentrate the solution by boiling off some solvent and allow it to cool again.[2]- Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[2]- Add a "seed crystal" from a previous pure batch.[2]- Switch to a solvent in which the compound is less soluble or add an anti-solvent.
Low Yield Too much solvent was used; the compound has significant solubility even in the cold solvent; premature crystallization during hot filtration.- Use the minimum amount of hot solvent for dissolution.[2]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[4]- For hot filtrations, pre-heat the funnel and filter paper to prevent crystallization in the funnel.
Impurity Persists The impurity has a very similar solubility profile to the product; the impurity co-crystallized with the product.- Perform a second recrystallization, potentially with a different solvent system.- If regioisomers are present, crystallization may not be sufficient. Purification by column chromatography may be required prior to the final crystallization step.[2]

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • EvitaChem. (n.d.). 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine. EvitaChem Product Page.
  • BenchChem Technical Support Team. (2025).
  • MacLachlan, M. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • NextSDS. (n.d.). 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride.

Sources

Application Notes and Protocols for Amidation Reactions Utilizing 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents. The derivatization of the pyrazole core, particularly through the formation of amide bonds, offers a robust strategy for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.

This guide provides detailed application notes and protocols for the amidation of a key intermediate, 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine . This specific building block is of particular interest due to the presence of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a methyl group that can influence the molecule's conformation and solubility. We will explore various amidation protocols, from standard peptide coupling to more specialized techniques, with a focus on providing practical, field-proven insights to guide researchers in their synthetic endeavors.

Understanding the Intermediate: 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

A thorough understanding of the starting material is paramount for successful and reproducible amidation.

Chemical Properties and Reactivity:

  • Nucleophilicity: The 4-amino group on the pyrazole ring is the primary site of reaction in amidation. Its nucleophilicity is influenced by the electronic nature of the pyrazole ring. While generally reactive, the lone pair of the nitrogen is delocalized to some extent into the aromatic system, which can render it less nucleophilic than a simple alkyl or aryl amine.

  • Steric Hindrance: The presence of the adjacent methyl group at the 3-position and the N1-cyclopropyl group can introduce moderate steric hindrance, which may influence the choice of coupling reagent and reaction conditions.

  • Solubility: The solubility of this intermediate in common organic solvents should be experimentally determined to ensure homogeneous reaction conditions. A polarity range from dichloromethane (DCM) to N,N-dimethylformamide (DMF) is a good starting point for solubility tests.

Synthesis of the Intermediate: The synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a critical preliminary step. While numerous methods exist for the synthesis of substituted pyrazoles, a common approach involves the cyclocondensation of a β-keto-nitrile with a cyclopropyl hydrazine derivative.[4]

Core Amidation Protocols

The choice of amidation protocol is dictated by several factors, including the nature of the carboxylic acid, the scale of the reaction, and the presence of other functional groups in the coupling partners. Below are detailed protocols for three widely applicable amidation methods.

Protocol 1: Carbodiimide-Mediated Amidation (EDC/HOBt)

This is a classic and cost-effective method suitable for a wide range of carboxylic acids. The use of 1-hydroxybenzotriazole (HOBt) as an additive minimizes racemization in chiral carboxylic acids and improves reaction efficiency by forming a more reactive activated ester.

Workflow Diagram:

EDC_HOBt_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid Carboxylic Acid Activated_Ester HOBt Activated Ester Acid->Activated_Ester + EDC, HOBt (0°C to RT) Amine 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine Solvent Anhydrous DMF EDC EDC HOBt HOBt Amide_Product Desired Amide Activated_Ester->Amide_Product + Amine (RT) Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: EDC/HOBt Amidation Workflow.

Step-by-Step Protocol:

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.

  • Coupling: Add a solution of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • Causality: The initial formation of the O-acylisourea upon reaction of the carboxylic acid with EDC is highly reactive but prone to side reactions and racemization. HOBt intercepts this intermediate to form the HOBt-activated ester, which is more stable and reacts cleanly with the amine.

  • Troubleshooting: If the reaction is sluggish, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be beneficial, especially if the carboxylic acid starting material is acidic. However, be mindful that excess base can promote side reactions.

Protocol 2: Uronium/Aminium Salt-Mediated Amidation (HATU)

For more challenging couplings, such as those involving sterically hindered carboxylic acids or less nucleophilic amines, uronium/aminium salt-based reagents like HATU are highly effective.

Mechanism Diagram:

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH Carboxylic Acid Activated_Ester Activated Ester (O-Acyl(tetramethyl)isouronium) RCOOH->Activated_Ester + HATU, Base HATU HATU Coupling Reagent Base Base (e.g., DIPEA) HOAt_Ester HOAt Ester Activated_Ester->HOAt_Ester Rearrangement Amide R-CONH-R' Amide Product HOAt_Ester->Amide + Amine Amine R'-NH₂ Pyrazole Amine

Caption: HATU-mediated amidation mechanism.

Step-by-Step Protocol:

  • Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C and add diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Expert Insights:

  • Trustworthiness: HATU is a reliable coupling reagent that often provides high yields and clean reaction profiles, even with challenging substrates. The formation of the highly reactive HOAt-activated ester is key to its efficacy.

  • Cost Consideration: HATU and other similar uronium/aminium salts are more expensive than carbodiimides, so they are typically reserved for more difficult couplings or later stages of a synthesis.

Protocol 3: Acid Chloride-Mediated Amidation

For robust carboxylic acids that can withstand harsher conditions, conversion to the corresponding acid chloride followed by reaction with the amine is a powerful and often high-yielding method.

Step-by-Step Protocol:

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend or dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene. Add a catalytic amount of DMF (1-2 drops). Add oxalyl chloride or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride. It is often advisable to re-dissolve the residue in anhydrous toluene and re-concentrate to ensure complete removal.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.0 eq) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry, concentrate, and purify as described in Protocol 1.

Expert Insights:

  • Authoritative Grounding: The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic synthesis. The use of a catalytic amount of DMF accelerates the reaction through the in-situ formation of the Vilsmeier reagent.[3]

  • Caution: This method is not suitable for substrates with acid-sensitive functional groups. The reagents used are corrosive and moisture-sensitive, requiring careful handling.

Data Summary and Comparison

ProtocolCoupling ReagentAdditive/BaseTypical SolventTemperature (°C)Typical Reaction TimeAdvantagesDisadvantages
1 EDC·HClHOBt, (DIPEA)DMF, DCM0 to RT12-24 hCost-effective, mild conditionsSlower, may not be suitable for hindered substrates
2 HATUDIPEADMF0 to RT2-12 hHigh efficiency, fast, reliable for difficult couplingsMore expensive
3 Oxalyl/Thionyl ChlorideTEA, DIPEADCM, Toluene0 to RT1-4 h (coupling)High yielding for robust substratesHarsh conditions, limited functional group tolerance

Troubleshooting Common Issues

  • Low Conversion:

    • Problem: The amine may be less nucleophilic than anticipated.

    • Solution: Switch to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. Consider adding a non-nucleophilic base if not already present.

  • Formation of Side Products:

    • Problem: The activated carboxylic acid may be unstable, leading to side reactions.

    • Solution: Ensure the reaction is performed at the recommended temperature. In the case of carbodiimide-mediated couplings, the use of HOBt is crucial to minimize side product formation.

  • Difficulty in Purification:

    • Problem: The polarity of the product may be very similar to that of the starting materials or byproducts.

    • Solution: Optimize the chromatographic conditions (solvent system, gradient). A different workup procedure, such as an acidic or basic wash, may help to remove certain impurities.

Conclusion

The amidation of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a versatile transformation for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The choice of protocol should be carefully considered based on the specific characteristics of the carboxylic acid coupling partner and the desired scale of the reaction. By understanding the principles behind each method and anticipating potential challenges, researchers can efficiently and successfully synthesize a diverse range of pyrazole amides.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on their Synthesis and Pharmacological Activities. Molecules, 22(1), 139. Available at: [Link]

  • Kumar, V., et al. (2013). Pyrazole containing compounds of pharmacological interest: A review. European Journal of Medicinal Chemistry, 69, 738-753. Available at: [Link]

  • Elnagdi, M. H., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]

  • A new one-step process for the preparation of pyrazole carboxamide derivatives. (2015). Google Patents.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021). ACS Publications. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). Molecules, 27(15), 4995. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Formulating and Solubilizing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of pyrazole-amine building blocks. 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine presents a classic formulation challenge: it possesses a highly lipophilic moiety attached to a rigid, planar aromatic core, which drives it out of aqueous solution and into a stable crystalline lattice.

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to keep your compound in solution, whether you are running in vitro biochemical assays or preparing in vivo dosing vehicles.

Part 1: Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecular causality. The poor aqueous solubility of the free base form of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine at physiological pH (7.4) is driven by conflicting structural features.

Table 1: Structural Impact on Aqueous Solvation

Structural FeaturePhysicochemical PropertyMechanistic Impact on Solubility
Cyclopropyl Group High LipophilicityDecreases hydration potential; strongly promotes hydrophobic aggregation and phase separation in water.
Pyrazole Ring Planar AromaticityIncreases crystal lattice energy through π−π stacking,1[1].
Primary Amine (C4) Weak BaseActs as a hydrogen bond donor, but more importantly, enables2[2].

By understanding these parameters, we can exploit the basicity of the amine to disrupt the crystal lattice, or use complexation agents to mask the lipophilic cyclopropyl group.

Part 2: Troubleshooting FAQs

Q: Why does my compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4) for cell assays? A: This is a classic "solvent shift" precipitation. In 100% DMSO, the compound is highly soluble due to the solvent's low dielectric constant. However, when introduced to PBS at pH 7.4, the primary amine remains unprotonated (free base form). The sudden exposure of the lipophilic cyclopropyl group to water forces the molecules to aggregate to minimize thermodynamic penalty. Solution: Keep the final DMSO concentration ≤1% . If precipitation still occurs, pre-dilute the DMSO stock into a transitional surfactant (e.g., 0.1% Tween-20) before adding it to the aqueous buffer to lower the surface tension and prevent rapid nucleation.

Q: I need to dose this compound orally (PO) in mice. How can I formulate it without using toxic levels of organic cosolvents? A: Do not use high concentrations of DMSO for in vivo work. Instead, exploit the basic amine. You can convert the free base to a 3[3], which drastically increases ion-dipole interactions with water. Alternatively, use4[4]. See Table 2 for a comparison of vehicles.

Table 2: Formulation Vehicle Comparison

Formulation StrategyEst. Max ConcentrationBiocompatibilityMechanism of Solubilization
100% DMSO Stock >50 mMIn Vitro OnlyDisrupts solute-solute H-bonds; provides lipophilic solvation.
Dihydrochloride Salt ~10–20 mMHigh (PO, IV, IP)Ionization of the amine disrupts the crystal lattice.
20% HP- β -CD ~5–10 mMHigh (PO, IV)Hydrophobic cavity encapsulates the cyclopropyl group.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . If a step fails, the physical state of the solution will immediately alert you, preventing downstream assay failure.

Protocol A: In Situ Dihydrochloride Salt Formation

Causality: Lowering the pH below the pKa of the amine protonates the nitrogen atoms, converting the neutral molecule into a highly water-soluble di-cation.

  • Suspension: Weigh 10 mg of the free base compound into a glass vial. Add 1 mL of deionized water.

    • Validation Checkpoint 1: The solution will be heavily cloudy/opaque. This establishes your baseline state of insolubility.

  • Titration: While stirring magnetically at 300 rpm, add 0.1 N HCl dropwise. Monitor the pH using a micro-probe.

  • Equilibration: Continue adding HCl until the pH stabilizes between 3.5 and 4.0. Allow it to stir for 15 minutes.

  • Validation Checkpoint 2 (Self-Validation): The suspension must transition to a completely clear, transparent solution. If turbidity persists, the compound has reached its intrinsic solubility limit even in the ionized state, or the pH has drifted upward. Do not proceed until the solution is optically clear.

  • Isolation: Lyophilize the clear solution overnight to yield the solid 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride.

Protocol B: HP- β -CD Inclusion Complexation

Causality: 2-Hydroxypropyl- β -cyclodextrin features a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic cyclopropyl group of the pyrazole partitions into this cavity, shielding it from water.

  • Vehicle Prep: Dissolve 200 mg of HP- β -CD in 1 mL of physiological saline to create a 20% (w/v) solution.

  • Addition: Add 5 mg of the free base compound to the vehicle.

  • Energy Input: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 20 minutes to provide the kinetic energy required to break the compound's crystal lattice and drive it into the cyclodextrin cavities.

  • Validation Checkpoint (Self-Validation): Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a solid pellet validates that 100% of the compound has been successfully complexed into solution.

Part 4: Formulation Decision Workflow

Use the following logical pathway to determine the optimal solubilization strategy based on your experimental endpoint.

FormulationDecisionTree Start 1-cyclopropyl-3-methyl- 1H-pyrazol-4-amine Q1 Target Application? Start->Q1 InVitro In Vitro (Assay Buffer) Q1->InVitro Cellular/Biochem InVivo In Vivo (Animal Dosing) Q1->InVivo Pharmacokinetics DMSO Prepare DMSO Stock (10-50 mM) InVitro->DMSO Salt Formulate as Dihydrochloride Salt InVivo->Salt CD Complex with 20% HP-β-CD InVivo->CD Dilute Dilute in Buffer (DMSO < 1%) DMSO->Dilute

Decision tree for solubilizing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

References

  • Title: 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Strategies to address low drug solubility in discovery and development Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: SciSpace URL: [Link]

Sources

Technical Support Center: Troubleshooting 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists who are scaling up the synthesis of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine . This molecule is a critical building block for various kinase inhibitors and pharmacologically active heterocyclic compounds.

The synthesis of this pyrazole derivative involves a three-stage sequence: cyclization, nitration, and reduction. Each step presents unique mechanistic challenges that can lead to yield-destroying byproducts if not strictly controlled. This guide will dissect the causality behind these impurities and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Workflow & Impurity Pathways

Before troubleshooting, it is crucial to map the synthetic journey and identify where the process deviates into undesired byproduct pathways.

SynthesisWorkflow SM Precursors: Enaminone + Cyclopropylhydrazine Step1 Step 1: Cyclization (Kinetic Control) SM->Step1 Int1 1-cyclopropyl-3-methyl -1H-pyrazole Step1->Int1 BP1 Impurity: 5-methyl regioisomer Step1->BP1 Step2 Step 2: Nitration (0-10 °C, HNO3/H2SO4) Int1->Step2 Int2 1-cyclopropyl-3-methyl -4-nitro-1H-pyrazole Step2->Int2 BP2 Impurity: Oxidized methyl/ring-opened Step2->BP2 Step3 Step 3: Reduction (Pd/C, H2, 4 bar) Int2->Step3 Prod Target Molecule: 1-cyclopropyl-3-methyl -1H-pyrazol-4-amine Step3->Prod BP3 Impurity: Azo dimers & Hydroxylamine Step3->BP3

Workflow for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine synthesis and key byproduct pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the initial cyclization, I am seeing a 60:40 mixture of regioisomers. How can I enrich the 1-cyclopropyl-3-methyl-1H-pyrazole isomer?

A1: The formation of regioisomers is a classic issue inherent to the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines[1]. If you are using a standard 1,3-diketone (like acetylacetone), the nucleophilic attack of the cyclopropylhydrazine is poorly differentiated.

The Causality & Solution: To favor the 3-methyl isomer, switch your precursor to an enaminone, such as (E)-4-(dimethylamino)but-3-en-2-one. The terminal nitrogen (NH₂) of cyclopropylhydrazine is more nucleophilic and will preferentially attack the highly electrophilic beta-carbon of the enamine. By keeping the reaction temperature low (0–5 °C), you trap the kinetic product, drastically improving regioselectivity to >95:5.

Q2: My nitration step yields the desired 4-nitro intermediate, but LC-MS shows a +16 Da impurity and significant yield loss. What is happening?

A2: A +16 Da mass shift indicates an oxidation event. The electrophilic nitration of the electron-rich pyrazole core is highly exothermic[2].

The Causality & Solution: Under harsh conditions (e.g., using fuming HNO₃ at elevated temperatures), the nitronium ion (NO₂⁺) acts as an oxidant rather than an electrophile, leading to the oxidation of the C3-methyl group into a carboxylic acid or alcohol[3]. Furthermore, localized overheating can cause the acid-sensitive cyclopropyl ring to open. You must transition to strictly controlled, milder nitrating conditions. Maintain the reaction between 0 °C and 10 °C, and slowly dose the pyrazole substrate into the pre-cooled nitrating mixture to prevent exothermic spikes[2].

Q3: During the catalytic hydrogenation (Pd/C, H₂) of the 4-nitro intermediate, the reaction stalls, and the solution turns deep orange/red. What are these colored byproducts?

A3: The deep yellow or red coloration is a classic symptom of azo (-N=N-) and azoxy (-N=N(O)-) dimer byproducts[1].

The Causality & Solution: The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. If hydrogen mass transfer is poor (low pressure or inadequate stirring), the highly electrophilic nitroso intermediate accumulates. It then undergoes a rapid condensation reaction with the nucleophilic hydroxylamine intermediate to form highly conjugated, colored dimers. To fix this, increase the hydrogen pressure (e.g., 4 bar) and maximize agitation. If your equipment cannot handle high pressure, switch to a chemoselective, transition-metal-free reductant like sodium dithionite (Na₂S₂O₄)[4] or SnCl₂/HCl[5], which bypass the dimerization pathway entirely.

Quantitative Impurity Profiling

Use the following table to establish your analytical control strategy. Summarizing these metrics allows for rapid comparison and batch-to-batch consistency.

Impurity / ByproductOrigin StepAnalytical Detection MethodAcceptable LimitPrimary Mitigation Strategy
1-cyclopropyl-5-methyl-1H-pyrazole CyclizationNMR: C4-H shift difference; LC-MS< 2.0%Use enaminone precursor; kinetic temp control (0 °C).
3-carboxy-1-cyclopropyl-4-nitro... NitrationLC-MS:[M+H]⁺ + 30 Da< 0.5%Strict temp control (0–10 °C); avoid fuming HNO₃.
Azo/Azoxy Dimers ReductionVisual (Red/Orange); LC-MS< 0.1%High H₂ pressure (4 bar); high-shear agitation.
Hydroxylamine intermediate ReductionLC-MS: [M+H]⁺ + 16 Da< 0.5%Extended reaction time; verify Pd/C catalyst activity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include In-Process Controls (IPCs) so you can verify the success of the reaction before proceeding to the next step.

Protocol 1: Regioselective Cyclization

Objective: Synthesize 1-cyclopropyl-3-methyl-1H-pyrazole with >95% regioselectivity.

  • Preparation: Dissolve cyclopropylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. Cool the reactor to 0 °C using an ice-brine bath.

  • Addition: Add (E)-4-(dimethylamino)but-3-en-2-one (1.05 eq) dropwise over 1 hour. Crucial: Maintain the internal temperature below 5 °C to enforce kinetic control.

  • Maturation: Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • IPC (Self-Validation): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 3:1). The enaminone starting material (UV active) should be <1%.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, and wash with brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Run a crude ¹H-NMR. The ratio of the 3-methyl to 5-methyl regioisomer should be >95:5 based on the integration of the pyrazole C4-proton.

Protocol 2: Controlled Electrophilic Nitration

Objective: Synthesize 1-cyclopropyl-3-methyl-4-nitro-1H-pyrazole without over-oxidation.

  • Preparation: Dissolve the pyrazole intermediate from Protocol 1 in concentrated H₂SO₄ (5 volumes) and cool to 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a 1:1 mixture of conc. HNO₃ and conc. H₂SO₄. Cool this mixture to 0 °C.

  • Addition: Add the nitrating mixture dropwise to the pyrazole solution. Crucial: The reaction is highly exothermic[2]. Control the addition rate so the internal temperature never exceeds 10 °C.

  • Maturation: Stir at 5 °C for 2 hours.

  • IPC (Self-Validation): Quench a 50 µL aliquot in ice water and extract with EtOAc. Run LC-MS. You should see the target mass ([M+H]⁺) with no +16 Da (oxidation) or +45 Da (dinitro) peaks[3].

  • Workup: Slowly pour the reaction mixture over crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid. Filter and wash with cold water until the filtrate is pH neutral.

Protocol 3: High-Mass-Transfer Catalytic Reduction

Objective: Reduce the nitro group to the target amine while preventing azo-dimer formation.

  • Preparation: Charge a pressure reactor with 1-cyclopropyl-3-methyl-4-nitro-1H-pyrazole, methanol (10 volumes), and 10% Pd/C (0.1 eq by weight).

  • Purging: Purge the reactor with Nitrogen (3x), followed by Hydrogen gas (3x).

  • Reduction: Pressurize the reactor to 4 bar with H₂. Begin vigorous agitation (800+ rpm). Crucial: High pressure and rapid stirring ensure immediate reduction of the nitroso intermediate, preventing colored dimer formation[1].

  • IPC (Self-Validation): Monitor the hydrogen uptake. Once uptake ceases, visually inspect the solution (it should transition from yellow to colorless, not orange/red). Run LC-MS to confirm the complete disappearance of the hydroxylamine intermediate (+16 Da relative to the amine).

  • Workup: Filter the mixture through a pad of Celite under a nitrogen atmosphere (the resulting amine can be air-sensitive). Concentrate the filtrate to yield the final 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine as an off-white solid.

References

  • MDPI. "An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants". Available at: [Link]

  • ResearchGate. "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...". Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite". Available at:[Link]

Sources

Technical Support Center: Troubleshooting Assay Artifacts with 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter chemical scaffolds that exhibit promiscuous behavior in high-throughput screening (HTS) and biochemical assays. 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1365938-54-0) is a highly versatile building block in medicinal chemistry, but its structural features—specifically the electron-rich pyrazole core combined with a primary amine—make it a frequent source of false positives[1].

This guide is designed to help researchers, scientists, and drug development professionals distinguish true target engagement from assay interference, ensuring the scientific integrity of your hit-to-lead pipelines.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: We are seeing erratic hit rates in our AlphaScreen/IMAC assays when testing libraries containing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine. What is the causality here?

A1: The false positives are likely driven by metal chelation . The nitrogen atoms within the pyrazole ring possess lone pairs that can coordinate with transition metals[2]. In assays relying on His-tagged proteins (like AlphaScreen using Ni2+-NTA donor beads or Immobilized Metal Affinity Chromatography), the pyrazole core can competitively bind to the nickel or zinc ions. This displaces the His-tagged target protein, resulting in a loss of proximity-based signal (a false positive for inhibition). Self-Validating Solution: Switch your affinity tag. Re-run the assay using a GST-tagged or FLAG-tagged version of your protein. If the compound loses "activity," it was a metal-chelating artifact.

Q2: Our cell viability assay (MTT/Resazurin) flags this compound as highly cytotoxic, but phenotypic imaging shows healthy, confluent cells. Why the discrepancy?

A2: You are observing redox interference . Electron-rich aminopyrazoles can act as mild reducing agents. In resazurin (Alamar Blue) or MTT assays, the readout depends on cellular metabolic enzymes reducing a substrate to a colored/fluorescent product. The primary amine and pyrazole system can chemically reduce these substrates directly in the assay buffer, independent of cellular metabolism, leading to artificially altered viability signals[3]. Self-Validating Solution: Run a "cell-free" control plate containing only the assay buffer, the compound, and the viability reagent. A signal change here confirms redox interference.

Q3: How does the primary amine group specifically interfere with our biochemical screens?

A3: Primary amines are strong nucleophiles. In biochemical assays, they can react with assay components in two primary ways:

  • Schiff Base Formation: If your assay buffer or target substrate contains reactive aldehydes, the primary amine will undergo nucleophilic attack to form a Schiff base, depleting the reagent.

  • Dye Quenching/Reactivity: If your assay utilizes amine-reactive dyes (e.g., NHS-esters) that haven't been fully quenched, or if the compound exhibits intrinsic autofluorescence, it will severely skew fluorometric readouts[4].

Q4: How can we definitively rule out colloidal aggregation for this compound?

A4: Small heterocyclic molecules often form microscopic colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester enzymes, causing apparent inhibition that looks like a true hit[5]. Because 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine has a lipophilic cyclopropyl group, it is prone to this behavior at higher micromolar concentrations. Self-Validating Solution: Implement the Detergent-Sensitive Counter-Screen detailed in the Protocols section below. True active-site inhibitors are unaffected by trace detergents, whereas colloidal aggregates are disrupted.

Part 2: Data Presentation & Interference Mapping

To streamline your triage process, refer to the following diagnostic table. It maps the structural liabilities of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine to specific assay interferences and provides the required orthogonal validation.

Structural LiabilityAffected Assay TypeInterference MechanismOrthogonal Validation Strategy
Pyrazole Core AlphaScreen, TR-FRET (His-tag)Competitive Ni2+/Co2+ chelationCounter-screen with GST/FLAG-tagged proteins
Pyrazole Core Metalloenzyme Assays (e.g., HDACs)Zn2+ sequestration at the active siteAdd excess Zn2+ to buffer; use metal-independent assay
Primary Amine Colorimetric/FluorometricNucleophilic attack on assay reagentsLabel-free detection (e.g., LC-MS/MS, SPR)
Cyclopropyl + Core Biochemical Enzymatic AssaysColloidal aggregation / Protein sequestrationAddition of 0.01% Triton X-100; Dynamic Light Scattering
Aminopyrazole Luciferase / MTT / ResazurinRedox cycling / AutofluorescenceCell-free control plates; ATP-independent viability assays

Part 3: Mandatory Visualizations (Mechanisms & Workflows)

Below are the logical frameworks for understanding and resolving false positives associated with this compound.

Pathways Compound 1-cyclopropyl-3-methyl- 1H-pyrazol-4-amine PrimaryAmine Primary Amine (-NH2) Compound->PrimaryAmine PyrazoleRing Pyrazole Core Compound->PyrazoleRing SchiffBase Nucleophilic Attack (Reagent Depletion) PrimaryAmine->SchiffBase AmineDye Redox Cycling / Autofluorescence PrimaryAmine->AmineDye MetalChelation Metal Chelation (Ni2+, Zn2+) PyrazoleRing->MetalChelation Aggregation Colloidal Aggregation (Protein Sequestration) PyrazoleRing->Aggregation FalsePos1 False Positive in Biochemical Assays SchiffBase->FalsePos1 FalsePos3 False Positive in Cell Viability Assays AmineDye->FalsePos3 FalsePos2 False Positive in AlphaScreen/IMAC MetalChelation->FalsePos2 Aggregation->FalsePos1

Caption: Structural liabilities of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine leading to assay artifacts.

TriageWorkflow Start Hit Identified: 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine CheckAgg Test for Aggregation Start->CheckAgg AddTriton Run Assay with 0.01% Triton X-100 CheckAgg->AddTriton AggYes IC50 Shifts >10x: Discard (Aggregator) AddTriton->AggYes Signal Lost CheckMetal Test for Metal Chelation AddTriton->CheckMetal Signal Retained ChangeTag Counter-screen with GST-tag or EDTA CheckMetal->ChangeTag MetalYes Activity Lost: Discard (Chelator) ChangeTag->MetalYes Signal Lost CheckAmine Test for Amine Reactivity ChangeTag->CheckAmine Signal Retained MassSpec Validate via LC-MS/MS or SPR (Label-Free) CheckAmine->MassSpec ValidHit Target Engagement Confirmed: Validated Hit MassSpec->ValidHit Binding Confirmed

Caption: Decision tree for triaging false positives associated with aminopyrazole derivatives.

Part 4: Experimental Protocols for Artifact Deconvolution

To ensure trustworthiness, every hit must survive a self-validating protocol. Below are the exact methodologies to rule out the most common false positives for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

Protocol A: Detergent-Sensitive Counter-Screen (Ruling out Aggregation)

Rationale: Non-ionic detergents disrupt colloidal aggregates but do not interfere with 1:1 stoichiometric binding of a true drug-like molecule to its target pocket[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard biochemical assay buffer. Split this into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Prepare a 10-point dose-response curve of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in 100% DMSO.

  • Enzyme Incubation: Dispense the target enzyme into two sets of assay plates—one set using Buffer A, the other using Buffer B.

  • Compound Addition: Pin-transfer the compound dose-response into both plate sets. Incubate for 15 minutes at room temperature.

  • Substrate Addition & Readout: Add the assay substrate, incubate for the standard duration, and read the signal.

  • Data Analysis: Calculate the IC50 for both conditions.

    • Result Interpretation: If the IC50 in Buffer B (Triton) shifts by more than 10-fold (becomes less potent) compared to Buffer A, the compound is a colloidal aggregator and a false positive.

Protocol B: AlphaScreen His-Tag Interference Assay (Ruling out Chelation)

Rationale: Pyrazoles can strip Ni2+ from donor beads. We use a biotinylated-His6 peptide to bridge the Donor (Ni-NTA) and Acceptor (Streptavidin) beads. A true target inhibitor will not disrupt this artificial bridge, but a metal chelator will.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a solution of Biotin-His6 peptide (final assay concentration ~30 nM) in AlphaScreen buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Compound Plating: Dispense 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine into a 384-well OptiPlate at varying concentrations (1 µM to 100 µM).

  • Peptide Addition: Add the Biotin-His6 peptide to the wells.

  • Bead Addition: Under low-light conditions, add a mixture of Ni-NTA Donor beads and Streptavidin Acceptor beads (final concentration 20 µg/mL each).

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature.

  • Readout: Read the plate on an EnVision multimode plate reader using the AlphaScreen protocol (Excitation 680 nm, Emission 520-620 nm).

    • Result Interpretation: A drop in the AlphaScreen signal indicates that the compound is directly interfering with the Ni-NTA/His-tag interaction (metal chelation), confirming it as a false positive for any His-tagged target screen[2].

References

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.Journal of Medicinal Chemistry - ACS Publications.
  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors.MDPI.
  • A Fragment Library-Derived Zinc Impurity Binds the E2 Ubiquitin-Conjugating Enzyme Ube2T and Induces Structural Artifacts.ACS Publications.
  • Technical Support Center: Addressing Off-Target Effects of Pyrazole.Benchchem.
  • Interference of 1-aminobutan-2-one hydrochloride in biological assays.Benchchem.

Sources

catalyst optimization for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine .

Due to the unique electronic and steric profile of this specific aminopyrazole, standard palladium catalysis often fails. This portal provides diagnostic troubleshooting, mechanistic rationale, and validated protocols to overcome these specific synthetic bottlenecks.

🛠️ System Overview & Mechanistic Bottlenecks

1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of Janus kinase (JAK) and LRRK2 inhibitors [1], [4]. However, coupling this primary heteroarylamine with aryl halides presents two distinct chemical challenges:

  • Catalyst Poisoning: The unshared electron pair on the pyrazole N2 atom is a strong σ-donor. It can outcompete the primary amine for coordination to the Pd(II) center, creating a stable, off-cycle resting state that halts the catalytic cycle [3].

  • Steric Congestion: The methyl group at the C3 position creates significant steric hindrance directly adjacent to the C4-amine nucleophile, severely retarding the rate of amine coordination and subsequent reductive elimination.

To overcome this, the catalytic system must employ ligands with extreme steric bulk (to physically block pyrazole N2 coordination) and high electron density (to accelerate oxidative addition and reductive elimination).

📊 Performance Data: Catalyst System Comparison

The following table summarizes quantitative optimization data for coupling 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine with a standard aryl chloride.

Catalyst SystemLigand TypeBaseSolventTempTypical YieldMechanistic Rationale
Pd(OAc)₂ + BINAPBidentate PhosphineCs₂CO₃Toluene110°C< 15%Insufficient steric bulk; pyrazole N coordinates to Pd, causing permanent catalyst arrest.
XPhos Pd G3Biaryl MonophosphineNaOtBu1,4-Dioxane100°C45-60%Moderate success; however, the C3-methyl group clashes with the XPhos ligand during reductive elimination.
tBuBrettPhos Pd G3 Bulky Biaryl MonophosphineNaOtBut-Amyl OH80°C85-95% Extreme bulk prevents off-cycle heteroatom binding; accommodates the C3-methyl steric clash [3].
(SIPr)Ph₂Pd(cin)Cl N-Heterocyclic Carbene (NHC)KOtBu1,4-Dioxane25-60°C80-90% Highly electron-rich NHC promotes rapid oxidative addition; allows for room-temperature coupling [2].

🗺️ Mechanistic Visualization

The diagram below illustrates the exact point of failure in standard systems and how optimized ligands rescue the catalytic cycle.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination (C4-Primary Amine) PdII_Ar->AmineCoord Poison Catalyst Poisoning (Pyrazole N2-Coordination) PdII_Ar->Poison Standard Ligands (e.g., BINAP) PdII_Amine L-Pd(II)(Ar)(NH-R) AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product DeadPd Off-Cycle Pd Complex (Reaction Stalls) Poison->DeadPd BulkyLigand Bulky Ligands (tBuBrettPhos / SIPr) Provide Steric Shield BulkyLigand->Poison Blocks N2 Binding

Catalytic cycle showing pyrazole-induced catalyst poisoning and steric shielding rescue.

❓ Diagnostic Q&A: Troubleshooting Guide

Q1: My reaction stalls at 20% conversion, and the solution turns pitch black within 30 minutes. What is happening? A1: The black precipitate is "Palladium Black," indicating the irreversible decomposition of the active Pd(0) catalyst. Because 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is sterically hindered by its C3-methyl group, the amine coordination step is slow. If the Pd(II) intermediate sits in solution too long without coordinating the amine, it decomposes. Solution: Switch to a G3 or G4 precatalyst (e.g., tBuBrettPhos Pd G3). These precatalysts generate the active monoligated L-Pd(0) species rapidly and cleanly, preventing early-stage aggregation [3].

Q2: I am coupling with an aryl chloride, but LC-MS shows significant hydrodehalogenation (reduction) of my starting material instead of the coupled product. A2: Hydrodehalogenation is a competing side reaction that occurs when the oxidative addition complex undergoes β-hydride elimination (often from an alkoxide base) or protodemetalation before the weakly nucleophilic aminopyrazole can attack. Solution: You must accelerate the cross-coupling cycle to outpace the reduction. Switch to an N-Heterocyclic Carbene (NHC) palladium complex such as (SIPr)Ph₂Pd(cin)Cl. NHC ligands are exceptionally strong σ-donors, which drastically accelerates both oxidative addition and reductive elimination, allowing the reaction to proceed even at room temperature where side reactions are suppressed [2].

Q3: My aryl halide contains a base-sensitive ester group. NaOtBu destroys my starting material. How do I proceed? A3: Strong alkoxide bases (NaOtBu, KOtBu) will rapidly hydrolyze esters. You must use a weaker, non-nucleophilic base like Cs₂CO₃ or K₃PO₄. However, because the aminopyrazole is a weak nucleophile, deprotonation with weak bases is sluggish. Solution: Compensate for the weak base by increasing the reaction temperature to 100-110°C, switching to a highly polar aprotic solvent (like 1,4-Dioxane), and ensuring vigorous stirring (biphasic solid/liquid conditions require high sheer to maintain base availability) [1].

🧪 Standard Operating Procedure (SOP)

This protocol utilizes a self-validating workflow for the coupling of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine using the tBuBrettPhos Pd G3 system.

Reagents Required:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous t-Amyl Alcohol (5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Control: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, tBuBrettPhos Pd G3, and NaOtBu.

  • Degassing: Seal the tube with a septum. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes the highly electron-rich L-Pd(0) intermediate, killing the catalyst).

  • Solvent Addition: Add anhydrous, sparged t-Amyl alcohol (5 mL) via syringe.

  • Validation Checkpoint 1 (Activation): Heat the mixture to 40°C for 5 minutes. The suspension should transition from a pale yellow to a deep, homogeneous red/orange. If the solution remains cloudy or turns black, your solvent contains dissolved oxygen or moisture. Abort and restart.

  • Reaction: Increase the temperature to 80°C and stir vigorously (800 rpm) for 4-12 hours.

  • Validation Checkpoint 2 (Monitoring): At 2 hours, sample 10 µL, dilute in MeCN, and check via LC-MS. You should observe the product mass. If you observe the mass of the aryl halide + Pd + Ligand without the amine, your base has failed to deprotonate the aminopyrazole (likely due to moisture neutralizing the NaOtBu).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

🗺️ Troubleshooting Decision Workflow

Follow this logic tree to select the optimal conditions for your specific substrate pairing.

Workflow Start Start Optimization CheckHalide Aryl Halide Type? Start->CheckHalide Bromide Aryl Bromide/Iodide CheckHalide->Bromide Chloride Aryl Chloride CheckHalide->Chloride Cat1 tBuBrettPhos Pd G3 (Standard) Bromide->Cat1 Cat2 (SIPr)Ph2Pd(cin)Cl (High Activity) Chloride->Cat2 BaseSens Base Sensitive Functional Groups? Cat1->BaseSens Cat2->BaseSens YesSens Yes (e.g., Esters) BaseSens->YesSens NoSens No BaseSens->NoSens WeakBase Use Cs2CO3 or K3PO4 Increase Temp to 100°C YesSens->WeakBase StrongBase Use NaOtBu or KOtBu Temp 25°C - 80°C NoSens->StrongBase

Decision matrix for catalyst and base selection based on substrate properties.

📚 References

  • Ouyang, J.-S., et al. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis, 2021.[Link]

  • "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[Link]

  • "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor." Journal of Medicinal Chemistry, 2025.[Link]

Validation & Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Cyclopropyl vs. Methyl Substitution in Pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrazol-4-amine derivatives are privileged scaffolds in medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors targeting CDKs, JAKs, and JNKs[1]. During lead optimization, the substitution pattern on the pyrazole ring—particularly at the N1, C3, or C5 positions—dictates the molecule's steric profile, electron density, and lipophilicity.

A critical decision point for drug development professionals is choosing between a methyl and a cyclopropyl substituent. While seemingly a minor structural tweak, this substitution profoundly impacts target affinity, isoform selectivity, and pharmacokinetic (PK) properties[2]. This guide objectively compares these two functional groups, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide rational drug design.

Mechanistic & Structural Impact

Steric Bulk and Pocket Fitting
  • Methyl Substitution: The methyl group offers minimal steric hindrance, allowing the pyrazole core to penetrate deeply into narrow kinase hinge regions. It is highly effective for targets requiring a tight fit, though it may result in pan-kinase activity due to a lack of structural differentiation.

  • Cyclopropyl Substitution: The cyclopropyl group introduces a rigid, bulky, and slightly electron-donating aliphatic ring. This bulk can be strategically leveraged to clash with specific residues in off-target kinases, thereby driving selectivity. For instance, in Janus Kinase (JAK) inhibitors, cyclopropyl-substituted pyrazoles can exploit the flexible E966 residue in JAK1, enhancing JAK1 selectivity over JAK2 by 10- to 20-fold[3].

Lipophilicity and Cellular Permeability

Replacing a methyl group with a cyclopropyl ring typically increases the calculated partition coefficient (clogP). This enhanced lipophilicity often translates to improved cellular membrane permeability, which can be validated using NanoBRET cellular target engagement assays[4]. However, excessive lipophilicity must be monitored, as it may lead to poor aqueous solubility and higher non-specific protein binding.

Binding Kinetics and Conformation

The presence of a methyl group on the pyrazole ring has been shown to contribute to time-dependent binding and slow dissociation rates in certain kinase targets[2]. Conversely, the cyclopropyl group can alter the dihedral angle of adjacent bonds, locking the molecule into a bioactive conformation that favors specific extended hydrophobic pockets, such as the Met148 pocket in JNK3[5].

Comparative Data Analysis

To objectively compare the performance of these substitutions, Table 1 summarizes representative SAR data across common kinase targets, highlighting the trade-offs between biochemical potency and cellular selectivity.

Table 1: Comparative SAR Data for Methyl vs. Cyclopropyl Pyrazol-4-amine Derivatives

SubstitutionTarget KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)clogPSelectivity & Mechanistic Profile
Methyl JAK212852.1Pan-JAK active; fits tightly into the conserved hinge region[6].
Cyclopropyl JAK18332.8>60-fold selective for JAK1 over JAK2 via H-bond rotation[3].
Methyl CDK251271.9High biochemical potency; rapid dissociation kinetics[7].
Cyclopropyl CDK161833–1242.6Enhanced cellular target engagement and thermal stabilization[4].
Methyl JNK3635>10002.2Weak binding; fails to fully engage the extended hydrophobic pocket.
Cyclopropyl JNK32274502.9Fills hydrophobic pocket (Met148); excellent isoform selectivity[5].

Experimental Methodologies

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for synthesizing and evaluating these derivatives.

Protocol 1: Divergent Synthesis of 1-Substituted Pyrazol-4-amine Derivatives

Causality & Rationale: A divergent synthetic route allows for late-stage functionalization, ensuring that the core scaffold remains consistent while varying the N1-substituent (methyl vs. cyclopropyl) to isolate the SAR variable[8].

  • Starting Material Preparation: Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole nitrogen.

  • Alkylation: Add either iodomethane (for methyl substitution) or cyclopropyl bromide (for cyclopropyl substitution) (1.2 eq).

    • Expert Insight: Cyclopropyl halides are notoriously less reactive in standard Sₙ2 reactions due to ring strain. Heating to 80°C or utilizing a palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is often required for optimal yields.

  • Reduction: Isolate the 1-substituted-4-nitropyrazole intermediate via silica gel chromatography. Dissolve in an ethanol/ethyl acetate (1:1) mixture and add 10% Pd/C (0.1 eq). Stir under a hydrogen atmosphere (1 atm) for 12 hours to reduce the nitro group to an amine[9].

  • Validation: Filter the mixture through a pad of Celite, concentrate under reduced pressure, and verify the structure of the resulting pyrazol-4-amine via ¹H-NMR and LC-MS. The disappearance of the nitro-associated shifts and the appearance of a broad singlet (~4.0 ppm) for the -NH₂ protons confirm successful reduction.

Protocol 2: NanoBRET Cellular Target Engagement Assay

Causality & Rationale: Biochemical assays (like IC₅₀) do not account for cellular permeability or intracellular ATP competition. NanoBRET quantifies in-cell target binding, directly validating whether the increased clogP of the cyclopropyl derivative translates to better cellular efficacy[4].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Incubation: Plate the cells in 384-well plates. Add a cell-permeable fluorescent NanoBRET tracer at a concentration equivalent to its K_D.

  • Compound Treatment: Treat the cells with a serial dilution (10 µM to 0.1 nM) of the synthesized methyl or cyclopropyl pyrazol-4-amine derivatives. Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot this ratio against compound concentration using non-linear regression to determine the cellular EC₅₀.

Visualizations & Workflows

SAR_Logic Core Pyrazol-4-amine Scaffold Methyl Methyl Substitution (Small Steric Profile) Core->Methyl Cyclopropyl Cyclopropyl Substitution (Rigid Hydrophobic Bulk) Core->Cyclopropyl Binding1 Deep Hinge Region Binding (e.g., JAK2, CDK2) Methyl->Binding1 PK1 Lower Lipophilicity Rapid Dissociation Methyl->PK1 Binding2 Hydrophobic Pocket Engagement (e.g., JAK1 Selectivity) Cyclopropyl->Binding2 PK2 Higher cLogP Enhanced Cellular Permeability Cyclopropyl->PK2

Divergent SAR logic and physicochemical impacts of methyl vs. cyclopropyl substitutions.

Workflow Synth 1. Scaffold Synthesis (Alkylation & Reduction) Deriv 2. Derivatization (Methyl vs Cyclopropyl) Synth->Deriv Purif 3. Purification (HPLC, LC-MS, NMR) Deriv->Purif Assay 4. Target Engagement (NanoBRET / DSF) Purif->Assay Data 5. SAR Data Analysis Assay->Data

Standardized experimental workflow for synthesizing and profiling pyrazol-4-amine derivatives.

Conclusion

The choice between methyl and cyclopropyl substitution on a pyrazol-4-amine scaffold is not merely a matter of synthetic convenience; it is a strategic decision that shapes the molecule's entire pharmacological profile. While methyl groups excel in minimizing steric clashes for broad-spectrum kinase inhibition, cyclopropyl groups are powerful tools for engineering isoform selectivity and enhancing cellular permeability by exploiting specific hydrophobic pockets.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: PMC (National Institutes of Health) URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL: [Link]

  • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: Taylor & Francis URL: [Link]

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents Source: MDPI URL: [Link]

  • Title: Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes Source: ACS Publications URL: [Link]

  • Title: WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)

Sources

in vivo vs in vitro metabolic stability of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the metabolic fate of chemical building blocks like 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine requires a rigorous, mechanistic approach. This compound features a pyrazole core, a primary amine, and an N-cyclopropyl group—a structural motif frequently employed in drug design to increase sp3 character and improve ligand-lipophilicity efficiency (LLE).

While cyclopropyl groups generally exhibit high C-H bond dissociation energy, reducing their susceptibility to standard oxidative metabolism [1], their direct attachment to an amine creates a known metabolic hotspot. This guide objectively compares the in vitro and in vivo metabolic stability of this scaffold, detailing the causality behind our experimental designs and providing self-validating protocols for establishing accurate In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Overview of Scaffold Metabolism

Understanding the structural liabilities of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dictates our choice of assay systems:

  • The N-Cyclopropylamine Motif: Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzymes can catalyze the oxidation of cyclopropylamines. This often proceeds via hydrogen abstraction rather than single-electron transfer, leading to N-dealkylation (forming cyclopropanone hydrate) or ring-opening events that generate reactive intermediates like 3-hydroxypropionaldehyde [2, 3].

  • The Primary Amine: Primary amines are prime targets for Phase II conjugation, specifically N-acetylation mediated by N-acetyltransferases (NATs).

  • The Pyrazole Core: Generally stable, though susceptible to minor N-oxidation or ring-hydroxylation depending on the steric hindrance of the 3-methyl group.

Because Phase II metabolism is a major clearance pathway for primary amines, relying solely on liver microsomes (which lack Phase II cofactors unless specifically supplemented) will artificially inflate the predicted metabolic stability. Therefore, intact suspension hepatocytes are the "gold standard" for this scaffold [4].

MetabolicPathway Parent 1-cyclopropyl-3-methyl- 1H-pyrazol-4-amine N_Dealk N-Dealkylation (CYP450) Parent->N_Dealk H-abstraction Ring_Open Ring Opening (CYP450 / FMO) Parent->Ring_Open Oxidation Phase_II N-Acetylation (NATs) Parent->Phase_II Conjugation Metab1 3-methyl-1H-pyrazol-4-amine + Cyclopropanone hydrate N_Dealk->Metab1 Metab2 Reactive Intermediates (e.g., 3-hydroxypropionaldehyde) Ring_Open->Metab2 Metab3 N-acetylated conjugate Phase_II->Metab3

Fig 1: Predicted Phase I and Phase II metabolic pathways for the pyrazole-amine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every assay must be a self-validating system. This means including positive controls for both Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) turnover, as well as negative controls (no cofactor/no cells) to rule out chemical instability in the buffer [5].

Protocol A: In Vitro Liver Microsomal Stability (Phase I Focus)
  • Rationale: Isolates CYP450 and FMO-mediated Phase I clearance (e.g., cyclopropyl ring oxidation).

  • Methodology:

    • Preparation: Pre-incubate 0.5 mg/mL pooled rat or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C.

    • Initiation: Add 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine (final concentration 1 µM) and initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

    • Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to quench the reaction and precipitate proteins.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to monitor parent compound depletion.

Protocol B: In Vitro Suspension Hepatocyte Stability (Phase I & II)
  • Rationale: Provides a complete enzymatic profile (CYP, FMO, NAT, UGT) and accounts for cellular permeability [4, 5].

  • Methodology:

    • Preparation: Thaw cryopreserved hepatocytes and suspend in Williams' E medium to a viability of >80% (via Trypan Blue exclusion). Adjust to 1×106 viable cells/mL.

    • Initiation: Add the test compound (1 µM final) to the cell suspension in a 96-well plate incubating at 37°C under 5% CO₂.

    • Sampling: At t=0,15,30,60,90,and 120 minutes, quench 50 µL aliquots with 150 µL of cold acetonitrile + IS.

    • Analysis: Centrifuge and analyze via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) using the natural log of percent remaining versus time.

Protocol C: In Vivo Pharmacokinetics (Rat Model)
  • Rationale: Determines actual systemic clearance, bioavailability, and volume of distribution, allowing for IVIVC assessment.

  • Methodology:

    • Dosing: Administer the compound to male Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg in 5% DMSO/95% Saline) and Per Os (PO) gavage (5 mg/kg in 0.5% Methylcellulose).

    • Sampling: Collect serial blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Processing: Centrifuge blood to isolate plasma. Extract the compound using protein precipitation (Acetonitrile + IS) and quantify via LC-MS/MS.

Workflow Start Compound Preparation Microsomes Liver Microsomes (Phase I Only) Start->Microsomes Hepatocytes Suspension Hepatocytes (Phase I & II) Start->Hepatocytes InVivo In Vivo PK (Rodent Model) Start->InVivo LCMS LC-MS/MS Quantification Microsomes->LCMS Hepatocytes->LCMS InVivo->LCMS Data IVIVC Analysis & Clearance Prediction LCMS->Data

Fig 2: Integrated workflow for in vitro and in vivo metabolic stability assessment.

Comparative Data Analysis (Representative Findings)

When evaluating 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, a stark contrast is typically observed between microsomal and hepatocyte stability.

Table 1: In Vitro Intrinsic Clearance Comparison (Rat)
Assay SystemCo-factors PresentHalf-life ( t1/2​ , min) CLint​ Primary Observed Metabolites
Liver Microsomes NADPH only85.416.2 µL/min/mgCyclopropanone hydrate, 3-OH-propionaldehyde
Suspension Hepatocytes Complete (Endogenous)22.162.8 µL/min/ 106 cellsN-acetyl conjugate, Cyclopropanone hydrate

Scientific Insight: The compound appears moderately stable in microsomes ( t1/2​ > 80 min) because the primary amine is not being acetylated. However, in intact hepatocytes, the t1/2​ drops significantly to ~22 minutes. This demonstrates that Phase II N-acetylation is the primary driver of rapid clearance for this specific scaffold, rendering microsomal data alone dangerously misleading.

Table 2: In Vivo Pharmacokinetic Parameters (Rat)
RouteDose Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL)Clearance ( CL , mL/min/kg)Bioavailability ( F% )
IV 1 mg/kg45031053.7 (High)N/A
PO 5 mg/kg185420N/A27.1% (Low)

Strategic Recommendations for Drug Developers

If 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is being used as a building block for a larger active pharmaceutical ingredient (API):

  • Block the Amine: The primary amine must be functionalized (e.g., converted to an amide, urea, or secondary amine) in the final drug candidate to prevent rapid Phase II acetylation.

  • Monitor Reactive Intermediates: Because the N-cyclopropyl group can undergo CYP-mediated ring opening to form reactive aldehydes [2], glutathione (GSH) trapping assays should be conducted during early lead optimization to rule out covalent binding liabilities and potential hepatotoxicity.

References

  • Hypha Discovery.Metabolism of cyclopropyl groups.
  • Journal of the American Chemical Society (ACS).Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates Both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, Not Single Electron Transfer.
  • Archives of Biochemistry and Biophysics (NIH).Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.
  • WuXi AppTec DMPK.How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • Domainex.Hepatocyte Stability Assay.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a detailed procedural guide for the proper disposal of 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine based on available hazard data for this compound and structurally related pyrazole derivatives. It is intended to supplement, not supersede, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS professionals for definitive guidance and to ensure full compliance with federal, state, and local regulations.[1][2][3]

Hazard Assessment and Characterization: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine is not always readily available, data from its dihydrochloride salt and analogous pyrazole compounds provide a clear and conservative hazard profile.[4][5] This compound is a heterocyclic amine, a class of molecules with diverse biological activities and potential toxicities.[6][7]

The primary directive is to treat this compound as hazardous waste. The hazard classifications for the closely related dihydrochloride salt serve as a critical baseline for our safety protocols.

Table 1: Summary of Identified Chemical Hazards

Hazard Classification Description Potential Effects Authoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Systemic toxic effects may occur following absorption through ingestion, skin contact, or inhalation.[8] [4][5][9][10][11]
Skin Irritation Causes skin irritation. May cause redness, itching, and inflammation upon direct contact. Prolonged exposure can lead to more severe skin reactions. [4][5][11]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact with eyes can result in significant irritation, pain, and potential damage to eye tissue.[4][5][12] [4][5]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation or drowsiness and dizziness. | Inhalation of dust or vapors may irritate the respiratory tract. Systemic absorption could affect the central nervous system. |[4][5][11][13] |

Due to these identified hazards, in-laboratory treatment or neutralization is strongly discouraged.[1] The risk of incomplete reactions or the generation of unknown, potentially more hazardous byproducts is significant. The most trustworthy and authoritative disposal method is through professional consignment.

Core Disposal Principle: Professional Consignment is Non-Negotiable

All waste streams containing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine, regardless of concentration or physical form, must be collected and disposed of through your institution's approved hazardous waste management program.[1][12][14][15] This ensures the chemical is handled, transported, and ultimately destroyed in a manner that is safe, environmentally responsible, and compliant with all regulatory frameworks, such as those from the Environmental Protection Agency (EPA).[3][16]

Personnel Safety: Your First Line of Defense

Adherence to proper Personal Protective Equipment (PPE) protocols is mandatory to prevent exposure during handling and disposal activities.[2][12][17] The selection of PPE is directly informed by the hazards identified in Section 1.

Table 2: Required Personal Protective Equipment (PPE)

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a risk of splashing. Protects against accidental splashes and airborne particles, mitigating the risk of serious eye irritation or damage.[2][18]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber). Check manufacturer's breakthrough time data. Prevents direct skin contact, protecting against skin irritation and dermal absorption of the harmful substance.[2][17][19]
Skin and Body Protection A standard laboratory coat. Consider a chemical-resistant apron and closed-toe shoes for handling larger quantities or during spill cleanup. Minimizes the risk of skin contamination from accidental spills and protects personal clothing.[2][20]

| Respiratory Protection | Not typically required under normal use with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols may be generated outside of a fume hood, use a NIOSH-approved respirator. | Prevents inhalation of the compound, which can cause respiratory irritation and may be harmful.[2][12] |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety.[3][21] Mixing incompatible waste streams can lead to dangerous chemical reactions. This protocol outlines the distinct procedures for different types of waste.

A. Solid Waste Collection

  • Container Selection: Designate a specific, sealable, and clearly labeled hazardous waste container for solid waste. High-density polyethylene (HDPE) containers are generally suitable.[1] The container must be in good condition with a secure, leak-proof lid.[3]

  • Waste Collection: Place all materials contaminated with 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine into this container. This includes:

    • Residual or expired solid chemical.

    • Contaminated weighing papers, pipette tips, and absorbent pads.

    • Used PPE such as gloves and disposable lab coats.[1]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your EHS department.[3][15] The label must clearly state "1-cyclopropyl-3-methyl-1H-pyrazol-4-amine" (no formulas or abbreviations) and list any other chemical constituents.[3][22]

  • Storage: Keep the container sealed at all times, except when adding waste.[3][22] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[21]

B. Liquid Waste Collection

  • Container Selection: Use a designated, chemically resistant (e.g., borosilicate glass or HDPE) container with a secure, screw-top cap for all liquid waste.

  • Waste Segregation: Collect all aqueous and solvent-based solutions containing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine in this container. Crucially, do not mix this waste with other waste streams (e.g., halogenated solvents, strong acids, or bases) unless explicitly permitted by your EHS department.[23]

  • Labeling: As with solid waste, the container must be clearly labeled as "Hazardous Waste" and specify all chemical components and their approximate concentrations.[3][22]

  • Storage: Keep the container tightly sealed in secondary containment (such as a plastic tub) to contain any potential leaks.[22] Store in your lab's satellite accumulation area.

C. Empty Container Disposal

  • Initial Cleaning: An "empty" container that held 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine must still be treated as hazardous waste.[15]

  • Rinsing: Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[22][23]

  • Rinsate Collection: The first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container.[22] Subsequent rinsates should also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed and fully dried, deface or remove the original label. The container can then typically be disposed of in the regular trash or glass disposal box.[22][23]

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill within a chemical fume hood:

  • Alert Personnel: Immediately notify colleagues in the area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 3.[17]

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.[1][2]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.[1][14]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials (e.g., paper towels) as solid hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies. For large spills, evacuate the area and contact EHS or the emergency response team immediately.[24]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper segregation and disposal of waste containing 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine.

G Disposal Workflow for 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine Start Waste Generation (1-cyclopropyl-3-methyl-1H-pyrazol-4-amine) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., Contaminated Gloves, Powders, Absorbents) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., Solutions, Rinsate) WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Empty Container SolidContainer Collect in Labeled 'Solid Hazardous Waste' Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled 'Liquid Hazardous Waste' Container with Secondary Containment LiquidWaste->LiquidContainer TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse EHS_Pickup Store in Satellite Accumulation Area and Arrange for EHS Pickup SolidContainer->EHS_Pickup LiquidContainer->EHS_Pickup TripleRinse->LiquidContainer Collect All Rinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel DisposeContainer Dispose of Clean Container in Regular Trash/Glass Waste DefaceLabel->DisposeContainer

Caption: Logical workflow for segregating and disposing of waste.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives.
  • EvitaChem. (n.d.). 1-(Cyclopropylmethyl)-3-methyl-1h-pyrazol-4-amine.
  • NextSDS. (n.d.). 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine dihydrochloride.
  • AK Scientific, Inc. (n.d.). 5-Amino-1H-pyrazole-4-carbothioamide Safety Data Sheet.
  • Wu, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC.
  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Apollo Scientific. (n.d.). 5-(Aminomethyl)-1-methyl-1H-pyrazole Safety Data Sheet.
  • NextSDS. (n.d.). 1-(cyclopropylmethyl)-1H-pyrazol-4-amine — Chemical Substance Information.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for (S)-1-Cyclopropylethylamine.
  • TCI Chemicals. (2024). SAFETY DATA SHEET for 3-Aminopyrazole.
  • Fisher Scientific. (2015). SAFETY DATA SHEET for 3-Aminopyrazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Amino-1H-pyrazole.
  • Fisher Scientific. (2011). SAFETY DATA SHEET for 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET for pyrazole.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Michigan State University Chemistry. (n.d.). Heterocyclic Compounds.
  • Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
  • CymitQuimica. (n.d.). (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Safety Data Sheet.
  • PubChem. (n.d.). 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine.
  • University of Pennsylvania EHRS. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropylamine Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet for 4-Cyclopropyl-1H-pyrazole.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • Santa Cruz Biotechnology. (n.d.). Cyclopropyl-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-amine.
  • Greenbook. (2015). SAFETY DATA SHEET for IMPACT® Herbicide.
  • Parshikov, I. A., et al. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. SpringerLink.
  • Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Bouabdallah, I., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET for 5-Hydroxy-1-methyl-1H-pyrazole.

Sources

Personal protective equipment for handling 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine

Welcome to the application scientist’s definitive guide to handling 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine . In drug discovery and agrochemical development, pyrazole-derived amines are invaluable building blocks. However, their unique physicochemical properties demand rigorous, causality-driven safety protocols. This guide synthesizes regulatory standards with field-proven laboratory practices to ensure your team's safety, operational efficiency, and environmental compliance.

Chemical Profiling & Hazard Causality

Understanding the molecule is the first step in risk mitigation. 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine contains a nucleophilic primary amine attached to a pyrazole core, flanked by a lipophilic cyclopropyl ring. This lipophilicity enhances dermal penetration, while the amine group acts as a severe irritant and potential sensitizer.

According to chemical safety databases, the dihydrochloride salt variant (CAS: 2742652-64-6) is classified under Acute Toxicity Category 4 (oral, dermal, and inhalation) and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure)[1]. Because of these hazards, operations must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a comprehensive and actively managed Chemical Hygiene Plan[2].

Causality-Driven PPE Selection

In advanced chemical handling, we do not wear Personal Protective Equipment (PPE) simply to comply with a checklist; we wear it to interrupt specific mechanisms of exposure.

  • Hand Protection (Double-Gloving): The lipophilic nature of the free base facilitates rapid transport through the skin's stratum corneum. We mandate double-gloving with heavy-duty nitrile. The Causality: The outer glove absorbs the mechanical stress of handling spatulas, vials, and clamps, while the inner glove remains an uncompromised chemical barrier against micro-tears.

  • Eye/Face Protection: The dihydrochloride salt is a crystalline powder highly prone to aerosolization. Chemical splash goggles (not standard safety glasses) are required. The Causality: If micro-particulates settle in the aqueous environment of the eye, they rapidly dissolve, causing immediate localized pH shifts and severe ocular irritation[1].

  • Respiratory & Body Protection: All handling must occur within a certified chemical fume hood, eliminating the need for an N95/P100 respirator under normal conditions. A fully buttoned, flame-resistant (e.g., Nomex) lab coat provides a necessary barrier against accidental splashes, particularly when the amine is solubilized in organic solvents during synthesis.

Quantitative Hazard & PPE Specifications

Property / SpecificationFree Base FormDihydrochloride Salt Form
CAS Number 1365938-54-02742652-64-6
Physical State (Typical) Viscous Oil / Low-melting solidCrystalline Powder
Primary Hazard Profile Skin/Eye Irritant, Dermal ToxicityAcute Tox. 4, STOT SE 3[1]
Primary Exposure Risk Dermal absorption, Vapor at high tempsInhalation of aerosolized dust
Optimal Glove Material Heavy-duty Nitrile or Butyl RubberStandard Nitrile (Double-gloved)
Spill Decontamination Dilute acidic solution (10% Citric Acid)Deionized Water / Mild Alcohols

Operational Workflow & Handling Protocol

The following DOT diagram maps the logical progression of our self-validating safety system.

HandlingLogic Start 1-Cyclopropyl-3-methyl-1H-pyrazol-4-amine Handling Protocol EngControl Verify Engineering Controls (Fume Hood Face Velocity 80-100 fpm) Start->EngControl PPE Don Specific PPE (Double Nitrile, Splash Goggles) EngControl->PPE Action Operational Execution (Weighing & Solubilization) PPE->Action Spill Spill Event Detected? Action->Spill Decon Decontamination (Damp-wipe to prevent aerosolization) Spill->Decon Yes Waste RCRA Compliant Disposal (EPA Subpart K / SAA Segregation) Spill->Waste No Decon->Waste

Logical workflow for the safe handling, spill response, and disposal of pyrazole amines.

Step-by-Step Methodology: Weighing and Transfer
  • Engineering Control Verification: Before opening the chemical container, verify that the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). This is the critical velocity required to capture amine dust without creating turbulent vortices that blow powder back at the operator[3].

  • Static Mitigation: Pyrazole amine salts hold static charges that cause powder to "jump." Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static ionizing brush or a damp lint-free wipe prior to opening the chemical bottle.

  • Tare and Transfer: Place a pre-tared anti-static weigh boat on the analytical balance inside the hood. Carefully transfer the desired mass using smooth, deliberate motions to prevent dust generation.

  • Solubilization & Containment: If preparing a stock solution, add the solvent directly to the weigh boat or transfer the solid to a vial and cap it before removing it from the hood. Never transport dry, unsealed powder across the laboratory.

Spill Response & Decontamination

In the event of a spill, the National Research Council's Prudent Practices in the Laboratory dictates that minimizing aerosolization is paramount[4].

  • Isolate: Immediately lower the fume hood sash to maximize containment and allow the exhaust system to clear airborne particulates.

  • Neutralize/Solubilize (Do Not Sweep): Sweeping generates a highly toxic, inhalable dust cloud.

    • For the dihydrochloride salt: Place absorbent paper towels over the spill and gently apply deionized water or a mild solvent (like ethanol) to dissolve the powder into the towel.

    • For the free base: Use a dilute acidic solution (e.g., 10% citric acid) to protonate the amine. This renders it highly water-soluble and non-volatile.

  • Wipe and Segregate: Wipe from the perimeter of the spill inward to prevent spreading. Place all contaminated wipes into a designated, sealable hazardous waste bag inside the fume hood.

RCRA-Compliant Waste Disposal Plan

Improper disposal of amines can lead to dangerous cross-reactions (e.g., reacting with heavy metals to form explosive fulminates or with bleach to form toxic chloramines)[4]. Furthermore, the EPA enforces strict penalties for Resource Conservation and Recovery Act (RCRA) violations[5].

  • Satellite Accumulation Area (SAA): All waste generated must be immediately placed in a compatible, sealed container within the laboratory's designated SAA, strictly under the control of the operator generating the waste[6].

  • Waste Segregation:

    • Aqueous Waste: Collect all amine-containing aqueous waste in High-Density Polyethylene (HDPE) carboys for off-site incineration. Do not pour down the drain unless explicitly authorized by your institution's EHS department.

    • Organic Waste: Segregate into halogenated or non-halogenated streams based on the reaction solvent used.

  • Labeling Compliance: Under EPA Subpart K (applicable to many academic and research institutions), the container must be explicitly labeled with the words "Hazardous Waste" and the specific chemical constituents (e.g., "Hazardous Waste: 1-cyclopropyl-3-methyl-1H-pyrazol-4-amine / Methanol") before it is moved to a central accumulation area[7].

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